Thalidomide-O-COOH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architect of Degradation: A Technical Guide to the Mechanism of Action of Thalidomide-O-COOH in Protein Degradation
For Immediate Release
A Deep Dive into the Molecular Machinery of Targeted Protein Degradation, Empowering Researchers and Drug Developers with Actionable Insights.
This technical guide provides a comprehensive examination of the mechanism of action of Thalidomide-O-COOH, a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of this compound-mediated protein degradation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of the key molecular processes.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a derivative of thalidomide (B1683933), a molecule renowned for its tragic history and remarkable rebirth as a therapeutic agent.[1][2] The primary mechanism of action of thalidomide and its analogs lies in their ability to function as "molecular glues," modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3][4] CRBN is a substrate receptor within the larger Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][5]
The binding of a thalidomide derivative to CRBN allosterically alters the substrate-binding pocket of CRBN, creating a novel surface that can recognize and bind to proteins that are not its natural substrates.[1][6] These newly recognized proteins are termed "neosubstrates."[1][3] Prominent examples of neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the developmental protein SALL4.[3][7]
This compound is specifically designed as a building block for the synthesis of PROTACs.[8][9][] A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[11][12][13] In this context, this compound serves as the CRBN-recruiting ligand.[8][9][]
The overarching mechanism of a this compound-based PROTAC can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a transient ternary complex.[14] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[11][12]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.[11][12]
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[11]
Quantitative Data: Gauging the Efficacy of Degradation
The effectiveness of a PROTAC is quantified by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce target degradation. While specific quantitative data for this compound's direct binding to CRBN is not extensively published, data from its parent molecule, thalidomide, and its close analogs, lenalidomide (B1683929) and pomalidomide, provide valuable benchmarks.
| Compound | Binding Affinity to CRBN (Kd or Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | [15] |
| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | Biochemical Assay | [7][16][17] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [15] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [15] |
Table 1: Binding Affinities of Thalidomide and Analogs to CRBN.
The degradation efficiency of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table provides representative data for a well-characterized BET-targeting PROTAC, ARV-825, which utilizes a thalidomide derivative to recruit CRBN.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Jurkat | <1 nM | >95% | [18] |
Table 2: Degradation Potency of a Representative CRBN-based PROTAC.
Signaling Pathways and Molecular Interactions
The intricate dance of molecules involved in this compound-mediated protein degradation can be visualized through signaling pathway diagrams.
Caption: A diagram illustrating the stepwise mechanism of PROTAC-mediated protein degradation.
Experimental Protocols: A Guide to a Researcher's Toolbox
Validating the mechanism of action of a this compound-based PROTAC requires a suite of biochemical and cellular assays. Below are outlines of key experimental protocols.
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of the PROTAC to CRBN.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-conjugated anti-His antibody) and an acceptor fluorophore (e.g., a fluorescently labeled thalidomide analog) when they are in close proximity. Unlabeled PROTAC competes with the fluorescent analog for binding to His-tagged CRBN, leading to a decrease in the FRET signal.
Methodology:
-
Reagents: His-tagged recombinant CRBN, terbium-conjugated anti-His antibody, fluorescently labeled thalidomide analog (e.g., BODIPY FL Thalidomide), test PROTAC.[19]
-
Procedure:
-
Incubate His-CRBN with the Tb-anti-His antibody.
-
Add a serial dilution of the test PROTAC.
-
Add the fluorescently labeled thalidomide analog.
-
Incubate to reach equilibrium.
-
Measure the TR-FRET signal at the appropriate wavelengths.
-
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a competitive binding model to determine the IC50, which can be converted to a Ki value.[19]
Caption: A flowchart outlining the key steps in a TR-FRET assay for CRBN binding.
Ternary Complex Formation Assay (Co-Immunoprecipitation - Co-IP)
This assay provides qualitative or semi-quantitative evidence of the formation of the POI-PROTAC-CRBN ternary complex.
Principle: An antibody against one component of the complex (e.g., CRBN) is used to pull down the entire complex from cell lysates. The presence of the other components (the POI) is then detected by Western blotting.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lysis: Lyse the cells under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against CRBN (or the POI) that is coupled to beads (e.g., Protein A/G agarose).
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the POI (or CRBN).[1][20][21]
Protein Degradation Assay (Western Blotting)
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a complex mixture of proteins.
Methodology:
-
Cell Treatment: Treat cells with a range of concentrations of the PROTAC for a defined period.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[8][16][18]
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein in the presence of the PROTAC and the E3 ligase complex.
Principle: Recombinant E1, E2, CRBN E3 ligase complex, ubiquitin, and the target protein are incubated with the PROTAC and ATP. The ubiquitination of the target protein is then detected by Western blotting.
Methodology:
-
Reaction Mixture: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the CRL4-CRBN complex, ubiquitin, the target protein, and the PROTAC in a reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Termination and Analysis: Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein should be observed in the presence of the PROTAC.[22][23][24][25]
Caption: A logical workflow for the validation of a this compound-based PROTAC.
Conclusion
This compound is a cornerstone in the development of a new generation of therapeutics based on targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase provides a powerful and versatile tool for hijacking the ubiquitin-proteasome system to eliminate disease-causing proteins. A thorough understanding of its mechanism of action, coupled with robust quantitative and qualitative experimental validation, is paramount for the successful design and optimization of novel PROTAC-based drugs. This guide provides a foundational framework for researchers to navigate the complexities of this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
The Role of Thalidomide-O-COOH as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Thalidomide-O-COOH as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Cereblon is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is increasingly targeted in the development of novel therapeutics, particularly in the field of targeted protein degradation. This compound, a derivative of the well-known immunomodulatory drug thalidomide (B1683933), serves as a key building block in the creation of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to recruit specific proteins of interest to the E3 ligase for ubiquitination and subsequent degradation by the proteasome.
Core Concepts: The CRL4-CRBN E3 Ligase and Ligand-Mediated Neosubstrate Recruitment
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases are central to this system, providing substrate specificity for the ubiquitination cascade. The CRL4^CRBN^ complex is comprised of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and Cereblon (CRBN), which acts as the substrate receptor.[1][2]
Thalidomide and its analogs, including this compound, function as "molecular glues."[3] They bind to a specific pocket in Cereblon, altering its surface conformation. This new conformation creates a novel binding interface that can recruit proteins not normally targeted by CRBN, known as "neosubstrates."[4] This induced proximity between the neosubstrate and the E3 ligase complex leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5]
The therapeutic effects of thalidomide and its derivatives in treating multiple myeloma are attributed to the degradation of neosubstrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The carboxylic acid moiety in this compound provides a convenient attachment point for a linker, which is then connected to a ligand for a different protein of interest, forming a PROTAC.[3][8]
Quantitative Data: Binding Affinity of Thalidomide Derivatives to Cereblon
Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon
| Compound | Assay Type | Binding Affinity (K_d or K_i) | Reference(s) |
| Thalidomide | Competitive Titration | ~250 nM (K_i) | [4] |
| (S)-thalidomide | Biochemical Assay | 6- to 10-fold stronger binding than (R)-enantiomer | |
| Lenalidomide | Competitive Titration | ~178 nM (K_i) | [4] |
| Pomalidomide | Competitive Titration | ~157 nM (K_i) | [4] |
Signaling and Experimental Workflow Visualizations
To better understand the molecular mechanisms and experimental approaches, the following diagrams illustrate the key pathways and workflows.
Caption: Cereblon-Mediated Protein Ubiquitination Pathway.
Caption: PROTAC Development and Evaluation Workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in characterizing the interaction of this compound with Cereblon and evaluating its use in PROTACs.
Cereblon Binding Assay: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human Cereblon (full-length or the thalidomide-binding domain).
-
Dialyze the purified Cereblon extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to a concentration 10-20 times higher than the protein concentration. Ensure the pH is matched precisely.
-
-
ITC Experiment:
-
Load the Cereblon solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_d, n, and ΔH.
-
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of molecules, allowing for real-time monitoring of association and dissociation kinetics.
Methodology:
-
Chip Preparation:
-
Immobilize purified, biotinylated Cereblon onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of this compound over the chip to determine the kinetics of the binary interaction (k_on, k_off, and K_d).
-
Flow a series of concentrations of the purified target protein over the chip to confirm minimal direct binding to Cereblon in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC (formed by conjugating this compound to a target protein ligand).
-
Flow these solutions over the Cereblon-coated chip.
-
Monitor the binding response to determine the kinetics of ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model to determine the association and dissociation rate constants for the ternary complex.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of the target protein and the PROTAC to Cereblon is mutually reinforcing.
-
Protein Degradation Assay: Western Blotting
Principle: Western blotting uses antibodies to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target protein.
-
Treat the cells with a range of concentrations of the PROTAC (containing the this compound warhead) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
-
Plot the percentage of protein degradation against the PROTAC concentration to determine the DC_50 (concentration for 50% degradation) and D_max (maximum degradation).
-
Conclusion
This compound is a valuable and widely utilized chemical tool for engaging the Cereblon E3 ligase in the context of targeted protein degradation. Its thalidomide core provides a reliable anchor to CRBN, while the carboxylic acid functionality allows for versatile conjugation to ligands for a vast array of target proteins. A thorough understanding of its binding characteristics, the underlying biological pathways, and the application of robust experimental protocols are essential for the successful design and development of novel PROTAC-based therapeutics. By leveraging the principles and methodologies outlined in this guide, researchers can effectively harness the power of this compound to advance the field of targeted protein degradation and explore new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-O-COOH in Advancing PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate specific proteins of interest.[2] A PROTAC is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]
Among the most utilized E3 ligase recruiters are derivatives of thalidomide (B1683933), which effectively engage the Cereblon (CRBN) E3 ubiquitin ligase.[2] Thalidomide-O-COOH is a pivotal building block in the synthesis of these PROTACs. It consists of the thalidomide moiety, which serves as the CRBN-binding element, and a carboxylic acid functional group, often connected by a linker, that allows for covalent attachment to a ligand for the target protein.[3][4] This guide provides an in-depth exploration of the mechanism, application, and experimental considerations of this compound in the context of PROTAC technology.
Core Concepts and Mechanism of Action
The primary function of a this compound-based PROTAC is to mediate the formation of a ternary complex, bringing a target protein into close proximity with the CRBN E3 ligase complex.[5] This induced proximity triggers a cascade of events leading to the degradation of the target protein.[3]
The mechanism can be delineated into the following steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein via its specific ligand and to the CRBN E3 ligase through its thalidomide moiety, forming a transient ternary complex.[3] The stability of this complex is a crucial determinant of the PROTAC's efficacy.
-
Ubiquitination : The formation of the ternary complex facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[3] The proteasome then unfolds and degrades the tagged target protein into smaller peptides.[3]
-
Catalytic Cycle : Following the degradation of the target protein, the PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.
Signaling Pathway of a Thalidomide-Based PROTAC
The signaling cascade initiated by a thalidomide-based PROTAC that leads to the degradation of a target protein of interest (POI) is depicted below.
Mechanism of action of a thalidomide-based PROTAC.
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is evaluated using several key quantitative parameters. While the specific values for a PROTAC utilizing this compound are dependent on the target protein and the linker, the following table provides representative data for thalidomide-based PROTACs.
| Parameter | Description | Representative Values | Citation |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. A lower Kd indicates stronger binding. | ~250 nM for thalidomide | [5] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM | [5] |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | >80% | [5] |
Experimental Protocols
Synthesis of this compound-based PROTACs
A common method for synthesizing PROTACs using this compound derivatives involves amide bond formation between the carboxylic acid and an amine on the target protein ligand.
General Protocol for Amide Coupling:
-
Dissolution : Dissolve the Thalidomide-O-linker-COOH (1.0 eq) and the amine-containing POI ligand (1.0-1.2 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.[6]
-
Activation : In a separate flask, dissolve a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in the same anhydrous solvent.[6]
-
Coupling Reaction : Add the activation solution dropwise to the solution of the thalidomide derivative and the POI ligand at 0°C.[6]
-
Reaction Monitoring : Allow the reaction to stir at room temperature and monitor its progress by LC-MS until the starting materials are consumed.[6]
-
Work-up : Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).[6]
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[6]
Solid-phase synthesis offers an alternative with advantages such as simplified purification and the ability to drive reactions to completion using excess reagents.[1]
Experimental Workflow for PROTAC Characterization
A systematic workflow is essential for the biological evaluation of newly synthesized PROTACs.
A typical experimental workflow for PROTAC characterization.
Detailed Protocol for Determining PROTAC-Mediated Protein Degradation:
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis :
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]
-
Conclusion
This compound and its derivatives are indispensable tools in the development of PROTACs that recruit the CRBN E3 ligase.[5] Their straightforward conjugation chemistry, coupled with the well-understood mechanism of the thalidomide-CRBN interaction, has facilitated the rapid expansion of the PROTAC field. By employing rigorous synthetic and biological evaluation protocols, researchers can effectively harness the power of this compound-based PROTACs to create potent and selective protein degraders, paving the way for novel therapeutic strategies against a host of diseases.
References
Probing the Core Interaction: A Technical Guide to the Binding Affinity of Thalidomide-O-COOH to Cereblon
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding interaction between Thalidomide-O-COOH and the Cereblon (CRBN) protein, a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This compound serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), acting as the E3 ligase-recruiting moiety. While direct quantitative binding data for this compound is not extensively published, this guide synthesizes available information on the binding of its parent compound, thalidomide (B1683933), and details the established experimental protocols for determining such affinities. Furthermore, it illustrates the relevant biological pathways and experimental workflows to provide a foundational resource for researchers in targeted protein degradation.
Introduction: The Significance of Cereblon Engagement
Cereblon (CRBN) has been identified as the primary target of thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs).[1] The binding of these small molecules to CRBN modulates the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This interaction induces the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," which are not the natural targets of the CRBN ligase. This mechanism of action is harnessed in the design of PROTACs, which are heterobifunctional molecules that recruit CRBN to a specific protein of interest for targeted degradation. This compound is a derivative of thalidomide that incorporates a carboxylic acid linker, enabling its conjugation to a ligand for a target protein.[3] The affinity of the thalidomide-based moiety for CRBN is a crucial determinant of the efficacy of the resulting PROTAC.
Quantitative Binding Affinity Data
Direct, publicly available quantitative binding data for this compound to CRBN is limited. However, the binding affinity is expected to be comparable to that of its parent compound, thalidomide, as the core glutarimide (B196013) moiety responsible for CRBN binding is retained. The addition of the linker at the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity.
The following table summarizes the reported binding affinities for thalidomide and its clinically significant derivatives to provide a reference for the expected affinity of this compound.
| Compound | Dissociation Constant (K | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | Parent compound for this compound.[4] |
| (S)-Thalidomide | - | Competitive Elution Assay | Exhibits ~10-fold stronger binding to CRBN than the (R)-enantiomer.[1][5] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide. |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide. |
| This compound | Not Publicly Available | - | Expected to have a binding affinity comparable to thalidomide. Experimental determination is required for a precise value. |
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical assays can be employed to precisely determine the binding affinity of this compound to CRBN. The following are detailed methodologies for three standard techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (CRBN), and the resulting heat change is measured. The data is used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human Cereblon (full-length or the thalidomide-binding domain).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the same buffer as the protein.
-
Dialyze both the protein and the ligand solution against the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K
d, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Principle: CRBN is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize the CRBN protein onto the sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte (this compound) over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
-
Data Analysis:
-
The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K
d) is calculated as the ratio of kₔ/kₐ.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
HTRF is a robust, high-throughput method for measuring biomolecular interactions based on fluorescence resonance energy transfer (FRET).
Principle: A competitive binding assay is established where unlabeled this compound competes with a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of tagged (e.g., His-tagged or GST-tagged) recombinant human CRBN protein.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add the serially diluted this compound.
-
Add the tagged CRBN protein to each well and incubate for a specified period (e.g., 60 minutes at room temperature) to allow for binding.
-
Add the pre-mixed HTRF detection reagents (e.g., a fluorescent thalidomide tracer and an anti-tag antibody conjugated to a FRET acceptor).
-
Incubate for a further period (e.g., 2-4 hours at room temperature) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve, which can be converted to a K
i(inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: CRL4-CRBN signaling pathway with this compound-based PROTAC.
Caption: General experimental workflow for determining binding affinity.
Caption: Detailed workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
This compound is a pivotal molecule in the field of targeted protein degradation, serving as a versatile anchor for recruiting the CRBN E3 ligase. While a precise public binding affinity value for this specific derivative remains to be broadly reported, the established affinity of its parent compound, thalidomide, provides a strong foundational estimate. The experimental protocols detailed in this guide—ITC, SPR, and HTRF—offer robust and reliable methods for researchers to quantitatively determine the binding affinity of this compound and novel PROTACs incorporating this ligand. A thorough understanding and characterization of this core interaction are essential for the rational design and optimization of effective protein-degrading therapeutics.
References
- 1. Thalidomide-O-C4-COOH - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 购买this compound (Cereblon ligand 3) | E3 ligase Ligand chemical | 价格 | IC50 | 只能用于研究 [selleck.cn]
An In-depth Technical Guide to the Physicochemical Properties and Characteristics of Thalidomide-O-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-COOH, also known as Cereblon ligand 3, is a functionalized derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed as a critical component in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound. Its primary utility lies in its role as a potent binder to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction is harnessed in the design of Proteolysis Targeting Chimeras (PROTACs), where this compound serves as the E3 ligase-recruiting moiety. The terminal carboxylic acid provides a versatile chemical handle for conjugation to a linker and subsequently to a ligand for a target protein of interest, thereby inducing its degradation.
Physicochemical Properties
This compound is a white to off-white solid. While specific experimental data for some properties of this particular derivative are not extensively reported in public literature, a combination of data from suppliers and predictive models allows for a comprehensive physicochemical profile.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₂N₂O₇ | --- |
| Molecular Weight | 332.27 g/mol | [1][2] |
| CAS Number | 1061605-21-7 | [1] |
| Appearance | White to off-white solid | Vendor Information |
| Melting Point | Not explicitly reported. Thalidomide melts at 275°C. N-alkylation significantly lowers the melting point.[3] | Literature Comparison |
| pKa (predicted) | 2.95 ± 0.10 | Predicted |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 42 mg/mL (126.40 mM) | Sonication may be required. Hygroscopic DMSO can reduce solubility.[1][2][4][5] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| Methanol | Sparingly soluble (Thalidomide) | Data for parent compound. |
| Acetonitrile (B52724) | Sparingly soluble (Thalidomide) | Data for parent compound. |
| In Vivo Formulations | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear solution.[1][5] |
| ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear solution.[1][5] | |
| ≥ 2.08 mg/mL in 10% DMSO, 90% Corn Oil | Clear solution.[1][5] |
Synthesis and Characterization
The synthesis of this compound typically proceeds through a two-step process: the synthesis of the key intermediate 4-hydroxythalidomide, followed by its alkylation to introduce the carboxylic acid-containing side chain.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from established methods for the synthesis of thalidomide analogs.
-
Reagents: 3-hydroxyphthalic anhydride (B1165640), 3-aminopiperidine-2,6-dione (B110489) hydrochloride, sodium acetate (B1210297), glacial acetic acid.
-
Procedure:
-
Combine 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 120-130°C) and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-hydroxythalidomide.
-
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This step involves the alkylation of 4-hydroxythalidomide with a suitable reagent to introduce the oxyacetic acid moiety.
-
Reagents: 4-hydroxythalidomide, a suitable bromoacetic acid ester (e.g., tert-butyl bromoacetate), a weak base (e.g., potassium carbonate), a polar aprotic solvent (e.g., dimethylformamide - DMF), acid for deprotection (e.g., trifluoroacetic acid - TFA), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5-2.0 eq) to the solution and stir at room temperature to deprotonate the hydroxyl group.
-
Add tert-butyl bromoacetate (B1195939) (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor by TLC until the starting material is consumed.
-
Cool the mixture, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.
-
For deprotection, dissolve the tert-butyl ester intermediate in DCM and treat with TFA.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the crude this compound by column chromatography or preparative HPLC.
-
Caption: Synthetic workflow for this compound.
Experimental Protocols: Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of 0.1 mg/mL and filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area in the chromatogram.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile or methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). The mass spectrum should show the [M+H]⁺ ion at approximately m/z 333.07.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Analysis: Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Expected ¹H NMR signals would include aromatic protons, the methine proton of the glutarimide (B196013) ring, the methylene (B1212753) protons of the glutarimide ring, the methylene protons of the oxyacetic acid linker, and the acidic proton of the carboxyl group.
Biological Activity and Mechanism of Action
This compound functions as a "molecular glue" by binding to the Cereblon (CRBN) component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[6] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate proteins that it would not normally target. In the context of a PROTAC, the this compound moiety recruits the E3 ligase, while a ligand on the other end of the PROTAC binds to a specific protein of interest (POI). This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: CRBN Binding Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for assessing the binding of this compound to CRBN.
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Sensor Chip: CM5 sensor chip.
-
Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Immobilize recombinant CRBN protein (often the thalidomide-binding domain) onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of a low pH buffer).
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound is a pivotal molecule in the field of targeted protein degradation. Its well-defined physicochemical properties and its specific interaction with Cereblon make it an invaluable tool for the rational design of PROTACs. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce and characterize this important compound, facilitating the development of novel therapeutics for a wide range of diseases. Further characterization of its solid-state properties and a more detailed exploration of its solubility in a broader range of pharmaceutically relevant solvents would be beneficial for future formulation development.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
The Role of Thalidomide-O-COOH in Hijacking the Cellular Degradation Machinery for Targeted Neosubstrate Removal
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 10, 2025
Abstract
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this strategy are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal system. A critical component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide-O-COOH, a derivative of the controversial drug thalidomide (B1683933), has been repurposed as a highly effective recruiter of the Cereblon (CRBN) E3 ligase. This technical guide provides a comprehensive overview of the mechanism, quantitative parameters, and experimental protocols associated with the use of this compound for inducing the degradation of specific target proteins, known as neosubstrates.
Introduction: The Molecular Glue Concept
Thalidomide and its analogs, including this compound, function as "molecular glues."[1] They bind to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] This binding event induces a conformational change in CRBN, creating a novel binding surface that can recognize and recruit proteins not normally targeted by this E3 ligase.[1] These newly recruited proteins are termed "neosubstrates."[1] Once a neosubstrate is brought into proximity with the CRL4-CRBN complex, it is polyubiquitinated, marking it for degradation by the 26S proteasome.[2] this compound serves as a crucial building block for PROTACs, providing the CRBN-binding moiety with a carboxylic acid handle for linker attachment to a target-specific ligand.[1][3]
Mechanism of Action: A Step-by-Step Breakdown
The induction of neosubstrate degradation by a this compound-based PROTAC is a multi-step process that hijacks the cell's ubiquitin-proteasome system.
Quantitative Data Presentation
The efficacy of a this compound-based PROTAC is determined by its binding affinity to CRBN and the target protein, as well as its ability to induce degradation of the neosubstrate in a cellular context.
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [4] |
| (S)-thalidomide | ~6-10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [5] |
| Lenalidomide | ~178 nM | Not Specified | [4] |
| Pomalidomide | ~157 nM | Not Specified | [4] |
| This compound | Expected to be comparable to thalidomide | - | - |
Note: The binding affinity of this compound itself is not widely reported but is anticipated to be similar to the parent molecule, thalidomide, as the core CRBN-binding glutarimide (B196013) and phthalimide (B116566) moieties are retained.
Table 2: Representative Cellular Degradation Potency and Efficacy of CRBN-based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line | Reference |
| BRD4 | < 0.5 µM | >90% | Not Specified | [6] |
| BTK | 2.2 nM | 97% | Mino | [7] |
| SHP2 | 6.02 nM | >90% | Not Specified | [8] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Rigorous experimental validation is crucial to confirm the mechanism of action of a this compound-based PROTAC. The following are detailed protocols for key experiments.
CRBN Competitive Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of the PROTAC to CRBN by measuring its ability to displace a fluorescently labeled thalidomide tracer.
Principle: A small, fluorescently labeled thalidomide tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger CRBN protein, its rotation slows, leading to an increase in polarization. A competing PROTAC will displace the tracer, causing a decrease in polarization.[9]
Methodology:
-
Reagent Preparation:
-
Purify recombinant human CRBN-DDB1 complex.
-
Synthesize a fluorescently labeled thalidomide probe (e.g., FITC-thalidomide).
-
Prepare serial dilutions of the test PROTAC in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the fluorescent probe at a fixed concentration (e.g., 10 nM).
-
Add the CRBN-DDB1 complex at a concentration that gives a robust signal window (e.g., 50 nM).
-
Add the serially diluted test PROTAC or vehicle control (DMSO).
-
Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
-
Signal Detection:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Western Blot for Neosubstrate Degradation
This is the standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The target protein is then separated by size using SDS-PAGE, transferred to a membrane, and detected with a specific primary antibody. The signal is quantified and normalized to a loading control.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the neosubstrate in a CRBN-dependent manner.
Principle: The assay reconstitutes the ubiquitination cascade in a test tube with purified components: E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, ubiquitin, the target protein (neosubstrate), and the PROTAC. The ubiquitination of the target protein is then detected by Western blot.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 enzyme (e.g., UBE1)
-
E2 enzyme (e.g., UBE2D3)
-
CRL4-CRBN complex
-
Ubiquitin
-
Purified target protein (neosubstrate)
-
Test PROTAC or vehicle control (DMSO)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein.
-
The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates successful ubiquitination.
-
Conclusion
This compound is a powerful and versatile chemical tool for the development of PROTACs that induce the targeted degradation of neosubstrates. By effectively recruiting the CRBN E3 ligase, it enables the hijacking of the ubiquitin-proteasome system to eliminate proteins of interest. A thorough understanding of its mechanism of action, coupled with rigorous quantitative analysis and detailed experimental validation, is essential for the successful design and optimization of novel protein degraders for therapeutic applications. This guide provides a foundational framework for researchers and drug developers to advance their work in this exciting and rapidly evolving field.
References
- 1. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Conjugating Thalidomide-O-COOH to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Thalidomide-O-COOH to a target protein ligand. This procedure is a fundamental step in the development of various chemical biology tools and therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). Thalidomide (B1683933) and its derivatives are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By linking a thalidomide moiety to a ligand that binds a protein of interest, the resulting conjugate can recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]
The protocol described herein utilizes the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between the carboxylic acid group of this compound and primary amine groups (e.g., lysine (B10760008) residues) on the surface of the target protein ligand.[3]
Data Presentation
Successful conjugation can be evaluated using various analytical techniques. The following table summarizes typical quantitative data obtained from such experiments.
| Parameter | Representative Result | Method of Analysis |
| Protein Concentration (Initial) | 1 - 10 mg/mL | UV-Vis Spectroscopy (e.g., A280) |
| Protein Concentration (Final) | 0.5 - 8 mg/mL | UV-Vis Spectroscopy (e.g., A280) |
| Protein Recovery | > 80% | Calculation from initial and final concentrations |
| Degree of Labeling (DOL) | 2 - 5 moles of Thalidomide per mole of protein | MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy |
| Conjugate Purity | > 95% | SDS-PAGE, Size-Exclusion Chromatography (SEC) |
| Conjugation Efficiency | 30 - 60% | Calculation based on DOL and initial molar ratios |
Experimental Protocols
This section details the materials and step-by-step methodology for the conjugation reaction.
Materials and Reagents
-
This compound
-
Target Protein Ligand (with accessible primary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Storage Buffer: PBS, pH 7.4, or other suitable buffer for the target protein
-
Desalting column
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Gentle rotator or mixer
Step-by-Step Conjugation Protocol
1. Preparation of Reagents:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture absorption.[3]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. A typical starting concentration is 10 mg/mL for each.[3]
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer.
-
Prepare the target protein ligand at a concentration of 1-10 mg/mL in Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for conjugation.[3]
2. Activation of this compound:
-
In a reaction tube, combine this compound with a 2- to 5-fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.[3]
-
The activation reaction is most efficient at a pH between 4.5 and 7.2.[4]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[3] This reaction forms a semi-stable amine-reactive NHS ester.
3. Conjugation to the Target Protein Ligand:
-
Add the activated this compound solution to the protein solution.
-
The molar ratio of the activated thalidomide derivative to the protein can be varied to optimize the degree of labeling. A starting point of a 10- to 20-fold molar excess of the linker is recommended.[3]
-
The reaction with primary amines is most efficient at a pH of 7-8.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[3] The lower temperature and longer incubation time can enhance conjugation efficiency for sensitive proteins.[3]
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[3]
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters and prevent further reaction.[3]
5. Purification of the Conjugate:
-
Remove excess, unreacted reagents, and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
Collect the protein-containing fractions. The purified conjugate can be stored under appropriate conditions for the target protein.
Visualizations
Experimental Workflow
References
Preparation and Solubility of Thalidomide-O-COOH Stock Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-COOH is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins.[1][2][3] Proper preparation and handling of this compound stock solutions are critical for ensuring experimental reproducibility and success. This document provides detailed protocols and solubility data to guide researchers in the effective use of this compound.
Chemical Properties
A clear understanding of the fundamental chemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₅ | [1] |
| Molecular Weight | 332.27 g/mol | [1][2][3] |
| CAS Number | 1061605-21-7 | [1] |
| Appearance | Solid | [1] |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions for both in vitro and in vivo studies. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in aqueous solutions.[4] The use of co-solvents is often necessary to achieve desired concentrations for biological assays. It is important to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
| Solvent | Solubility | Notes |
| DMSO | ≥ 42 mg/mL (126.40 mM) | Hygroscopic DMSO can significantly decrease solubility. Use newly opened DMSO for best results.[1] |
| DMSO | 66 mg/mL (198.63 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.26 mM) | A clear solution can be achieved with this co-solvent system.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.26 mM) | This formulation also yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.26 mM) | Suitable for in vivo applications.[1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 332.27 g/mol x 1000 = 3.32 mg
-
Weigh the compound: Carefully weigh out 3.32 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
Preparation of a 1 mg/mL Aqueous Working Solution
This protocol describes the preparation of a lower concentration aqueous solution suitable for cell-based assays, using a co-solvent system.
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile conical tubes
Procedure:
-
Prepare the co-solvent mixture: In a sterile conical tube, sequentially add the following, ensuring the solution is clear after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Add the stock solution: To the co-solvent mixture, add 100 µL of the 10 mM this compound in DMSO stock solution.
-
Final Mixing: Vortex the solution thoroughly to ensure homogeneity. This will result in a 1 mg/mL working solution.
-
Use immediately: It is recommended to prepare this working solution fresh for each experiment.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway Context
This compound exerts its biological effect by binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This binding event is the foundational mechanism for its use in PROTACs, which are designed to bring a target protein of interest into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Thalidomide-O-COOH in Western Blot Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives, known as immunomodulatory imide drugs (IMiDs), have re-emerged as powerful therapeutic agents, particularly in the treatment of multiple myeloma.[1][2][3][4] Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2][3][4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, a mechanism often referred to as "molecular glue."[3][6][7] Thalidomide-O-COOH is a derivative of thalidomide that contains a carboxylic acid handle, making it a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9][10] However, it can also be used independently to investigate the degradation of endogenous neosubstrates of the CRL4-CRBN complex.
These application notes provide a detailed protocol for utilizing this compound in a Western blot-based degradation assay to identify and characterize its potential as a molecular glue for inducing the degradation of target proteins.
Signaling Pathway of this compound-Mediated Protein Degradation
This compound acts as a molecular glue, facilitating an interaction between the E3 ubiquitin ligase complex CRL4-CRBN and specific target proteins (neosubstrates). This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of these neosubstrates, which can include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), can lead to downstream effects such as anti-proliferative activity in cancer cells.[1]
Mechanism of this compound-induced protein degradation.
Experimental Workflow for Western Blot Degradation Assay
The following diagram outlines the key steps for assessing protein degradation induced by this compound using a Western blot assay. This workflow ensures a systematic approach from cell treatment to data analysis.
Experimental workflow for the Western blot degradation assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for conducting a Western blot analysis to measure the degradation of a target protein following treatment with this compound.
Materials and Reagents
-
Cell Line: A human cell line known to express CRBN and a potential neosubstrate (e.g., MM.1S, HEK293T).
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), a proteasome inhibitor (e.g., MG132) as a positive control for proteasome-mediated degradation.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the target protein's molecular weight.
-
Running Buffer (1x)
-
Transfer Buffer (1x)
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[12][13]
-
Primary Antibodies: Specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[13][14]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.[13]
-
Treatment: Remove the existing medium and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.[12][15]
Sample Preparation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[12][15]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate the lysate on ice for 30 minutes with periodic vortexing.[12][14]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.[12][14]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[12]
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x. Denature the samples by heating at 95-100°C for 5-10 minutes.[12][13]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel in SDS-PAGE running buffer at a constant voltage.[12][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12][14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13][14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13][14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[14]
Data Analysis
-
Quantification: Quantify the band intensities for the target protein and the loading control using densitometry software.[16]
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[17]
-
Data Presentation: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the concentration of this compound to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[16]
Data Presentation
The following tables provide examples of how to structure quantitative data from Western blot degradation assays for clear comparison.
Table 1: Dose-Dependent Degradation of Target Protein by this compound at 24 hours
| This compound (µM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.52 | 48 |
| 10 | 0.23 | 77 |
| 100 | 0.15 | 85 |
Table 2: Time-Course of Target Protein Degradation by 10 µM this compound
| Incubation Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. 0h |
| 0 | 1.00 | 0 |
| 4 | 0.91 | 9 |
| 8 | 0.68 | 32 |
| 16 | 0.35 | 65 |
| 24 | 0.23 | 77 |
Conclusion
This document provides a comprehensive guide for utilizing this compound in a Western blot-based degradation assay. By following this detailed protocol, researchers can effectively assess the ability of this compound to induce the degradation of specific target proteins, thereby elucidating its potential as a molecular glue. The provided diagrams and data presentation tables offer a clear framework for experimental design and interpretation of results. Rigorous adherence to quantitative Western blotting principles is crucial for obtaining reliable and reproducible data.[18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. lifesensors.com [lifesensors.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Thalidomide-O-C4-COOH | TargetMol [targetmol.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative vs. Qualitative Western Blot Analysis: What You Need to Know [labx.com]
- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. licorbio.com [licorbio.com]
- 20. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Interaction: Application Notes and Protocols for In Vitro Cereblon Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro binding assays to characterize the interaction of small molecules with Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). Understanding this interaction is paramount for the development of novel therapeutics, including molecular glues and proteolysis-targeting chimeras (PROTACs), which hijack the ubiquitin-proteasome system to induce targeted protein degradation.
Introduction to Cereblon and Its Role in Targeted Protein Degradation
Cereblon is a pivotal protein in a cellular quality control pathway, functioning as a substrate receptor within the CRL4-CRBN E3 ubiquitin ligase complex.[1] This complex is responsible for marking specific proteins for degradation by the proteasome. Small molecules, such as immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, can bind to Cereblon and modulate its substrate specificity. This "molecular glue" mechanism can induce the degradation of proteins not normally targeted by the native CRL4-CRBN complex, a principle that is being actively exploited in the development of novel cancer therapies.[2] Furthermore, Cereblon is a popular E3 ligase recruited by PROTACs, bifunctional molecules that bring a target protein into proximity with an E3 ligase to trigger its degradation.[3]
Accurate and robust in vitro binding assays are essential for the discovery and optimization of these Cereblon-targeting molecules. This guide details three commonly employed techniques: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).
Signaling Pathway: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN complex is a multi-subunit E3 ubiquitin ligase. Its core components include Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and ROC1 (regulator of cullins 1). Cereblon acts as the substrate receptor, binding to DDB1 and presenting the substrate for ubiquitination.[4][5] Molecular glues or the Cereblon-binding moiety of PROTACs interact with a specific pocket on Cereblon, altering its surface to recognize and bind to "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[6][7]
Experimental Assays for Measuring Cereblon Binding
A variety of biophysical and biochemical assays can be employed to quantify the binding of small molecules to Cereblon. The choice of assay depends on factors such as throughput requirements, the need for kinetic data, and the availability of specific reagents and instrumentation.
Data Presentation: Quantitative Comparison of Cereblon Binders
The following table summarizes binding affinity data for well-characterized Cereblon ligands obtained using different in vitro assays. It is important to note that absolute values can vary between studies due to differences in experimental conditions, protein constructs, and assay formats.
| Compound | Assay Type | Binding Constant (IC50/Kd) | Reference |
| Thalidomide | Fluorescence Polarization (FP) | ~347.2 nM (IC50) | [5] |
| Lenalidomide | Fluorescence Polarization (FP) | ~268.6 nM (IC50) | [5] |
| Pomalidomide | Fluorescence Polarization (FP) | ~153.9 nM (IC50) | [5] |
| Iberdomide (CC-220) | Not Specified | ~150 nM (IC50) | [1] |
| BODIPY FL thalidomide | Not Specified | 3.6 nM (Kd) | [1] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [8] |
| Lenalidomide | TR-FRET | 1.5 µM (IC50) | [9] |
| Pomalidomide | TR-FRET | 1.2 µM (IC50) | [9] |
| dBET6 | TR-FRET | < 100 nM (Kd) | [10][11] |
| JQ1-FcQ | TR-FRET | < 100 nM (Kd) | [10][11] |
Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the change in polarization of fluorescent light emitted by a small, fluorescently labeled Cereblon ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Cereblon protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled test compounds that bind to Cereblon will compete with the tracer, causing a decrease in polarization in a concentration-dependent manner.[4][12][13]
Materials:
-
Purified recombinant Cereblon protein (e.g., FLAG-CRBN).[4]
-
Fluorescently labeled Cereblon ligand (e.g., Cy5-labeled Thalidomide).[4]
-
Assay Buffer (specific composition may vary, a common buffer is FP Assay Buffer).[4]
-
Test compounds and a known inhibitor (e.g., Pomalidomide) for positive control.[4]
-
Black, low-binding 96- or 384-well microplates.[4]
-
Fluorescence microplate reader capable of measuring fluorescence polarization.[4]
Protocol:
-
Reagent Preparation:
-
Thaw all reagents on ice. Aliquot proteins and fluorescent tracer into single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the Cereblon protein and the fluorescent tracer to their optimal working concentrations in assay buffer. These concentrations should be determined empirically during assay development.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or control to the appropriate wells of the microplate.
-
Add an equal volume of assay buffer to the "no inhibitor" (maximum polarization) and "no protein" (minimum polarization) control wells.
-
Add the diluted Cereblon protein solution to all wells except the "no protein" control.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding to Cereblon.[4]
-
-
Binding Reaction and Measurement:
-
Initiate the binding reaction by adding a small volume (e.g., 5 µL) of the diluted fluorescent tracer to all wells.[4]
-
Incubate the plate at room temperature for an appropriate time (e.g., 1.5 hours) with gentle shaking to reach binding equilibrium.[4]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 630-640 nm and emission at 672-692 nm for Cy5).[4]
-
-
Data Analysis:
-
Calculate the fluorescence polarization (mP) for each well.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a highly sensitive assay that combines time-resolved fluorescence with FRET. In a common format for Cereblon binding, a tagged Cereblon protein (e.g., GST-tagged) is recognized by a donor fluorophore-labeled antibody (e.g., anti-GST labeled with Europium cryptate). A fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red) serves as the acceptor. When the acceptor binds to Cereblon, it is brought into close proximity to the donor, allowing for FRET to occur upon excitation of the donor. Test compounds that compete for binding to Cereblon will displace the fluorescent ligand, leading to a decrease in the FRET signal.[14]
Materials:
-
Tagged recombinant Cereblon protein (e.g., GST-tagged human Cereblon).[14]
-
Donor fluorophore-labeled antibody specific for the tag (e.g., anti-GST antibody labeled with Europium cryptate).[14]
-
Acceptor fluorophore-labeled Cereblon ligand (e.g., Thalidomide-Red).[14]
-
Assay buffer.
-
Test compounds and a known inhibitor.
-
Low-volume white 96- or 384-well microplates.[14]
-
TR-FRET-compatible microplate reader.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds and controls in the assay buffer.
-
Prepare working solutions of the tagged Cereblon protein, donor-labeled antibody, and acceptor-labeled ligand in assay buffer.
-
-
Assay Procedure (Homogeneous, No-Wash):
-
Dispense a small volume of the test compound or control solution into the wells of the microplate.[14]
-
Add the tagged Cereblon protein solution to all wells.
-
Add a premixed solution of the donor-labeled antibody and acceptor-labeled ligand to all wells.[14]
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the reaction to reach equilibrium.
-
-
Measurement:
-
Measure the time-resolved fluorescence at two wavelengths: the donor emission wavelength and the acceptor emission wavelength.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. In a typical setup, Cereblon protein is immobilized on the sensor chip. When a test compound (analyte) flows over the surface and binds to the immobilized Cereblon, the local refractive index changes, resulting in a shift in the SPR angle, which is detected in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd).[3][15][16]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine).
-
Purified recombinant Cereblon protein.
-
Running buffer (e.g., HBS-EP+).
-
Test compounds.
Protocol:
-
Chip Preparation and Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified Cereblon protein over the activated surface to allow for covalent immobilization. The amount of immobilized protein should be optimized.
-
Deactivate any remaining active groups on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the test compound over the sensor surface (and a reference surface without immobilized protein) at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the signal from the reference channel from the signal of the active channel to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The in vitro binding assays described in this document provide robust and quantitative methods for characterizing the interaction of small molecules with Cereblon. The choice of assay will depend on the specific goals of the study. Fluorescence polarization and TR-FRET are well-suited for high-throughput screening of compound libraries, while surface plasmon resonance provides detailed kinetic information that is invaluable for lead optimization. By carefully designing and executing these experiments, researchers can accelerate the discovery and development of novel therapeutics that leverage the power of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 8. benchchem.com [benchchem.com]
- 9. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 10. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. revvity.com [revvity.com]
- 15. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Thalidomide-O-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-COOH, also known as Thalidomide-O-acetic acid or Cereblon ligand 3, is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of thalidomide (B1683933) that incorporates a carboxylic acid functional group, allowing for its conjugation to a linker and subsequently to a target protein ligand.[1][2][3] As a ligand for the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the recruitment of the CRBN protein to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
The precise characterization of this compound is paramount to ensure the quality and efficacy of the resulting PROTACs. This document provides detailed application notes and protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid | --INVALID-LINK-- |
| Synonyms | Thalidomide-O-acetic acid, Cereblon ligand 3, Thalidomide-4-hydroxyacetate | [1][2] |
| CAS Number | 1061605-21-7 | [1][4] |
| Molecular Formula | C₁₅H₁₂N₂O₇ | [4] |
| Molecular Weight | 332.27 g/mol | [4] |
| Appearance | White to off-white solid | [1][5] |
| Purity (typical) | ≥95% - 99.85% (by HPLC) | [1][6] |
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of synthesized this compound.
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
Expected NMR Data
The following table summarizes the expected chemical shifts for the core thalidomide structure and the attached side chain. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration. The data for the thalidomide core is based on known spectra of thalidomide, and the side chain shifts are predicted based on similar structures. A publication detailing the synthesis of a tert-butyl protected version of this compound provides a ¹H NMR spectrum in DMSO-d₆, which can be used as a reference for the precursor.[7]
| Assignment | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) |
| Phthalimide aromatic protons | ~7.4-7.9 (m, 3H) | ~120-135 |
| Glutarimide CH | ~5.1 (dd, 1H) | ~50 |
| Glutarimide CH₂ | ~2.0-2.9 (m, 4H) | ~22, ~31 |
| Glutarimide NH | ~11.1 (s, 1H) | - |
| -O-CH₂- | ~4.9 (s, 2H) | ~65 |
| -COOH | ~13.0 (br s, 1H) | ~170 |
| Phthalimide quaternary carbons | - | ~132, ~167 |
| Glutarimide C=O | - | ~170, ~173 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions: The following table provides typical HPLC conditions.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| Gradient | A suitable gradient, for example: 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 220 nm or 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area of all peaks.
-
Expected HPLC Data
| Parameter | Expected Result |
| Purity | ≥95% |
| Retention Time | Dependent on the specific HPLC conditions, but should be a single major peak. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and identity of this compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition (if using LC-MS) or a suitable solvent for direct infusion.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination. The analysis can be performed via direct infusion or coupled with an LC system (LC-MS).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Scan Range: A suitable m/z range to include the expected molecular ions (e.g., 100-1000 m/z).
-
-
Data Analysis:
-
If using LC-MS, extract the total ion chromatogram (TIC) and identify the peak corresponding to this compound.
-
Obtain the mass spectrum for this peak.
-
Identify the protonated molecular ion [M+H]⁺ and other relevant adducts (e.g., [M+Na]⁺, [M+K]⁺).
-
Compare the observed mass with the calculated theoretical mass.
-
Expected Mass Spectrometry Data
The following table summarizes the calculated exact masses for this compound and its common adducts.
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 333.0717 |
| [M+Na]⁺ | 355.0536 |
| [M+K]⁺ | 371.0276 |
PROTAC Formation and Mechanism of Action
The proper characterization of this compound is the first step in the generation of a functional PROTAC. The carboxylic acid handle allows for its conjugation to a linker, which is then attached to a ligand for a specific target protein. The resulting PROTAC acts as a molecular bridge, bringing the target protein in proximity to the CRBN E3 ligase, leading to its degradation.
Caption: The mechanism of action for a PROTAC utilizing a Thalidomide-based ligand to induce target protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid | C15H12N2O7 | CID 25015436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy Online CAS Number 1061605-21-7 - TRC - Thalidomide-4-hydroxyacetate | LGC Standards [lgcstandards.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. 2-[(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy]acetic acid 95% | CAS: 1061605-21-7 | AChemBlock [achemblock.com]
- 7. thekeep.eiu.edu [thekeep.eiu.edu]
Application Notes: A Step-by-Step Guide for Designing a Thalidomide-O-COOH Based PROTAC
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1]
Thalidomide (B1683933) and its derivatives are highly effective recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor for the Cullin 4 RING E3 ligase (CRL4) complex.[1][3][4] Thalidomide-O-COOH is a functionalized derivative that incorporates the CRBN-binding thalidomide core and provides a carboxylic acid handle, offering a versatile and common attachment point for conjugation to a POI ligand.[5][6] This guide provides a detailed, step-by-step framework for the rational design, synthesis, and evaluation of this compound based PROTACs.
PROTAC Mechanism of Action
PROTACs function catalytically by inducing the formation of a ternary complex between the target protein and an E3 ligase.[7][8][9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI surface.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[1][3]
Step 1: Design and Synthesis of the PROTAC
The initial phase involves the rational design and chemical synthesis of the PROTAC molecule. This requires careful selection of a POI ligand and strategic conjugation to the this compound E3 ligase recruiter.
Selection of the Protein of Interest (POI) and POI Ligand (Warhead)
The process begins with identifying a disease-relevant POI. An appropriate ligand (warhead) that binds to the POI with sufficient affinity must be available. A critical consideration is the identification of an "exit vector" on the warhead—a point where the linker can be attached without significantly compromising its binding affinity to the POI.[9]
Linker Conjugation Strategy
This compound provides a terminal carboxylic acid, which is typically coupled with an amine-containing functional group on the POI ligand (or a linker extension from it) to form a stable amide bond. The nature of the linker itself is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex.[2][10]
| Linker Type | Key Properties | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, varying lengths. | Synthetically simple, metabolically stable. | Can lead to poor aqueous solubility.[2] |
| PEG Linkers | Hydrophilic, flexible. | Enhances solubility and cell permeability.[2][11] | May be susceptible to oxidative metabolism. |
| Rigid Linkers (e.g., Alkynes, Piperazines) | Constrained conformation. | Can optimize ternary complex geometry, potentially improving potency and selectivity.[10] | May require more complex synthesis. |
General Synthesis Protocol: Amide Coupling
This protocol outlines the general procedure for conjugating this compound to a POI ligand containing a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine-containing POI ligand
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction monitoring tools (LC-MS) and purification systems (HPLC)
Protocol:
-
Dissolution: Dissolve this compound (1.0 equivalent) and the amine-containing POI ligand (1.0-1.2 equivalents) in anhydrous DMF.[11]
-
Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.[11]
-
Coupling Reaction: At 0°C, add the base (e.g., DIPEA, 2.0 eq) to the POI ligand/Thalidomide-O-COOH mixture. Then, add the coupling reagent solution dropwise.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS until the starting material is consumed.[11]
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by preparative reverse-phase HPLC, to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. explorationpub.com [explorationpub.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Thalidomide-O-COOH Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo application of Thalidomide-O-COOH conjugates. These molecules are pivotal as E3 ubiquitin ligase ligands, primarily for Cereblon (CRBN), in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins implicated in various diseases, including cancer.
Introduction to this compound Conjugates in PROTACs
Thalidomide (B1683933) and its analogs are foundational components in a significant class of PROTACs. The carboxyl group (-COOH) in this compound serves as a versatile chemical handle for covalently linking the thalidomide moiety to a ligand that targets a specific protein of interest (POI). This linkage is typically achieved via a flexible linker, such as a polyethylene (B3416737) glycol (PEG) chain, which enhances the solubility and optimizes the spatial orientation of the resulting PROTAC molecule.
The primary function of the thalidomide component is to recruit the CRBN E3 ubiquitin ligase. Once the PROTAC forms a ternary complex with both the POI and CRBN, the E3 ligase facilitates the ubiquitination of the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its clearance from the cell. This targeted protein degradation offers a powerful therapeutic strategy, particularly for addressing proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a thalidomide-based PROTAC involves the hijacking of the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.
Caption: PROTAC-mediated protein degradation pathway.
In Vivo Experimental Protocols
The following protocols are generalized from in vivo studies of thalidomide-based PROTACs and can be adapted for specific this compound conjugate-derived PROTACs.
Animal Models
The choice of animal model is critical and often depends on the disease being studied. For oncology studies, immunodeficient mouse strains are commonly used to allow for the engraftment of human cancer cells (xenografts).
-
Commonly Used Strains:
-
Athymic Nude (Nu/Nu) mice
-
Severe Combined Immunodeficiency (SCID) mice
-
Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice
-
Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model, a widely used method for evaluating the anti-tumor efficacy of novel therapeutics.
-
Cell Culture: Culture the desired human cancer cell line (e.g., 22Rv1 for prostate cancer, KMS11 for multiple myeloma) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells during their exponential growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1 x 107 to 2 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse (typically 6-8 weeks old).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
Formulation and Administration of this compound Conjugate-Based PROTACs
Proper formulation is key to ensuring the bioavailability of the PROTAC. Due to the often-limited aqueous solubility of PROTACs, specific vehicle compositions are required.
-
Vehicle Preparation (Example): A common vehicle for subcutaneous or intraperitoneal injection consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Note: The final formulation should be prepared fresh daily.
-
-
Administration:
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common. Oral gavage (p.o.) may also be used depending on the pharmacokinetic properties of the specific PROTAC.
-
Dosing Schedule: Daily administration is typical, but the optimal schedule should be determined through pharmacokinetic and pharmacodynamic studies.
-
Dosage: Doses can range from 10 to 50 mg/kg, depending on the potency and tolerability of the PROTAC.
-
Efficacy and Toxicity Assessment
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Toxicity Monitoring:
-
Monitor the general health of the animals daily, including activity levels, grooming, and food/water intake.
-
Body weight is a key indicator of toxicity; significant weight loss may necessitate a dose reduction or cessation of treatment.
-
-
Pharmacodynamic Analysis:
-
To confirm the mechanism of action, a separate cohort of tumor-bearing mice can be treated for a shorter duration.
-
Excise tumors at various time points after the final dose and analyze them by Western blot or other methods to quantify the degradation of the target protein.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study of a thalidomide-based PROTAC.
Caption: A generalized workflow for in vivo PROTAC studies.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of thalidomide-based PROTACs. It is important to note that the efficacy and pharmacokinetic parameters are highly dependent on the specific PROTAC molecule, including the target ligand and the linker.
Table 1: In Vivo Efficacy of Thalidomide-Based PROTACs in Xenograft Models
| PROTAC | Target | Cancer Model | Animal Model | Dosing Regimen | Efficacy Outcome |
| ARV-771 | BRD4 | Castration-Resistant Prostate Cancer (22Rv1 cells) | Athymic Nude Mice | 10-30 mg/kg, s.c., daily | Significant tumor growth inhibition |
| ARV-825 | BRD4 | Multiple Myeloma (KMS11 cells) | SCID-beige Mice | Not specified in snippets | Reduced tumor growth |
| dBET1 | BET proteins | Acute Myeloid Leukemia (MV4;11 cells) | Not specified in snippets | 50 mg/kg, i.p., daily for 14 days | Effective tumor growth inhibition |
Table 2: Pharmacokinetic Parameters of Thalidomide in Different Species (for reference)
| Species | Dose | Route | Cmax (µmol/L) | t1/2 (hours) | AUC (µmol/L·h) |
| Mice | 2 mg/kg | p.o. | 4.3 ± 0.9 | 0.5 - 0.8 | 4.3 ± 0.8 |
| Rabbits | 2 mg/kg | p.o. | 1.8 | ~3 | Not specified in snippets |
| Multiple Myeloma Patients | 200 mg | p.o. | Not specified in snippets | 7.3 | 81 |
Conclusion
This compound conjugates are indispensable tools in the development of PROTACs for targeted protein degradation. The in vivo protocols outlined in these application notes provide a framework for the preclinical evaluation of these novel therapeutics. Successful execution of these studies, with careful attention to animal models, formulation, and endpoint analysis, is crucial for advancing our understanding of their therapeutic potential and for the development of new treatments for a wide range of diseases.
Application Notes and Protocols for PROTAC Experiments: Recommended Cell Culture Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] The success and reproducibility of PROTAC-based experiments are critically dependent on standardized and optimized cell culture conditions. This document provides detailed application notes and protocols to guide researchers in setting up robust cell-based assays for the evaluation of PROTAC efficacy.
I. General Cell Culture Recommendations
Consistent and meticulous cell culture practices are paramount for obtaining reliable and reproducible data in PROTAC experiments.[4][5] Variations in cell health, passage number, and confluency can significantly impact the efficiency of the ubiquitin-proteasome system and, consequently, PROTAC activity.[4]
Key Considerations for Cell Culture:
-
Cell Line Selection: Choose cell lines that are relevant to the biological question and express the target protein and the recruited E3 ligase (commonly VHL or CRBN) at sufficient levels.[6][7] It has been observed that VHL-based PROTACs may have broader activity across different cell lines compared to CRBN-based ones, as CRBN expression can be suppressed in some cancer cell lines.[6][7]
-
Media and Supplements: Use the recommended complete growth medium for each specific cell line. While most experiments are conducted in media containing 10% Fetal Bovine Serum (FBS), the effect of serum proteins on PROTAC stability and cell permeability should be considered. For certain assays, a reduction in serum concentration or the use of serum-free media may be necessary.[8][9][10]
-
Cell Confluency: For most experiments, it is recommended to seed cells at a density that will result in 70-80% confluency at the time of treatment and harvest.[11][12] Over-confluent or sparse cultures can exhibit altered cellular metabolism and signaling, which may affect PROTAC performance.
-
Passage Number: Use cells within a defined and consistent passage number range to avoid issues related to genetic drift and altered protein expression profiles.[4]
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination, which can significantly impact experimental outcomes.[5]
II. Experimental Protocols
A. Cell Seeding and Treatment
This protocol describes the general procedure for seeding and treating cells with PROTACs for subsequent analysis.
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium
-
PROTAC stock solution (typically in DMSO)
-
Multi-well cell culture plates (e.g., 6-well, 96-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and perform a cell count.
-
Seed the cells into the appropriate multi-well plates at the desired density (see Table 1 for recommendations).
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC from a stock solution in complete growth medium. A broad concentration range (e.g., 1 nM to 10 µM) is recommended for initial screening.[11][13]
-
Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.1% to avoid solvent-induced toxicity.[14]
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC.
-
Include a vehicle control (medium with the same final concentration of DMSO) in each experiment.[13]
-
Incubate the cells for the desired time period. Typical incubation times for degradation assays range from 4 to 24 hours, while cell viability assays may require longer incubations (e.g., 72 hours).[4][14][15]
-
Table 1: Recommended Cell Seeding Densities
| Plate Format | Application | Recommended Seeding Density (cells/well) |
| 96-well | Cell Viability (MTT, CCK-8, CellTiter-Glo) | 5,000 - 10,000 |
| 6-well | Western Blot | 200,000 - 500,000 |
| 10 cm dish | Western Blot (for low abundance proteins) | 1.5 - 2.5 x 10^6 |
Note: These are general recommendations and may require optimization for different cell lines.[8][12]
B. Western Blot for Protein Degradation (DC50 and Dmax Determination)
Western blotting is the most common method to quantify the degradation of a target protein following PROTAC treatment.[16] From this data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined.[14]
Workflow for Western Blot Analysis:
Workflow for determining protein degradation by Western Blot.
Detailed Protocol:
-
Cell Lysis:
-
After PROTAC treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the protein to a new tube.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[13]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin, or α-Tubulin) overnight at 4°C.[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a variable slope dose-response curve to determine the DC50 and Dmax values.
-
C. Cell Viability Assays
Cell viability assays are crucial to assess the functional consequences of target protein degradation.
Commonly Used Assays:
-
MTT Assay: A colorimetric assay that measures metabolic activity.[14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.
-
Cell Counting Kit-8 (CCK-8): A colorimetric assay that uses a water-soluble tetrazolium salt.
General Protocol for 96-well Plate Viability Assay:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in section II.A. A typical incubation time for viability assays is 72 hours.[14]
-
Reagent Addition: Add the viability assay reagent (e.g., MTT, CellTiter-Glo®, or CCK-8) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time (e.g., 1-4 hours for MTT).[17]
-
Measurement:
-
For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance.[14]
-
For CellTiter-Glo®, measure the luminescent signal.
-
For CCK-8, measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[14]
-
III. Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein (Protein of Interest - POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
General mechanism of PROTAC-mediated protein degradation.
Example Signaling Pathway: KRAS Degradation
PROTACs targeting oncogenic KRAS mutants, such as KRAS G12D, can induce their degradation, leading to the inhibition of downstream signaling pathways like the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.[14]
IV. Quantitative Data Summary
The efficacy of a PROTAC is typically summarized by its DC50 and Dmax values, along with its effect on cell viability (IC50).
Table 2: Example Quantitative Data for a Hypothetical KRAS G12D PROTAC
| Cell Line | Cancer Type | KRAS G12D Status | DC50 (nM) | Dmax (%) | IC50 (nM) |
| AsPC-1 | Pancreatic | Mutant | 50 | >90 | 150 |
| HPAF-II | Pancreatic | Mutant | 75 | >85 | 200 |
| PANC-1 | Pancreatic | Wild-Type | >10,000 | <10 | >10,000 |
| A549 | Lung | Mutant | 120 | >80 | 350 |
Note: This is example data and actual values will vary depending on the specific PROTAC and experimental conditions.[14][18]
V. Troubleshooting
Inconsistent results are a common challenge in PROTAC experiments. Here are some common issues and potential solutions:
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation | - Suboptimal PROTAC concentration- Inappropriate treatment time- Low cell permeability of the PROTAC- Low expression of the recruited E3 ligase | - Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM).[11]- Conduct a time-course experiment (e.g., 2 to 48 hours).[11]- Consider using a different cell line or modifying the PROTAC linker.[11]- Verify E3 ligase expression levels in the chosen cell line.[11] |
| "Hook effect" observed | - PROTAC concentration is too high, leading to the formation of unproductive binary complexes.[16] | - Perform a detailed dose-response curve with smaller concentration increments in the higher range to identify the optimal concentration before the hook effect occurs.[11] |
| Inconsistent results | - Variation in cell confluency or passage number- Reagent variability- Inconsistent incubation times | - Standardize cell seeding density and use cells within a defined passage number range.[4]- Use freshly prepared reagents and ensure consistent quality of antibodies.- Use a precise timer for all incubation steps. |
| High cell toxicity | - Off-target effects of the PROTAC- High concentration of the PROTAC or solvent | - Perform proteomics to identify off-target proteins and test an inactive control.[19]- Use the lowest effective concentration that achieves significant degradation.[11]- Ensure the solvent concentration is not toxic to the cells.[19] |
By adhering to these detailed protocols and recommendations, researchers can enhance the reproducibility and reliability of their PROTAC experiments, paving the way for the successful development of this promising therapeutic modality.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labhoo.com [labhoo.com]
- 4. benchchem.com [benchchem.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation with Thalidomide-O-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low degradation efficiency with Thalidomide-O-COOH Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform when observing low or no degradation with a this compound PROTAC?
A1: When a this compound PROTAC fails to induce target protein degradation, it is crucial to systematically verify the integrity of the experimental components. The primary areas to investigate are the PROTAC molecule itself, the biological system, and the formation of the essential ternary complex.[1]
Initial troubleshooting should involve:
-
Compound Integrity: Confirm the chemical structure, purity (ideally >95%), and stability of your PROTAC. Degradation of the compound during storage or in the experimental media can significantly impact its activity.[1]
-
E3 Ligase Expression: Verify that the cell line used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. Low or absent CRBN expression is a common cause of failure for these types of PROTACs.[1]
-
Target Engagement: Ensure that your PROTAC can independently bind to both the target protein and CRBN. This is referred to as binary engagement and is a prerequisite for ternary complex formation.[1]
-
Concentration Range and the "Hook Effect": Test a broad range of PROTAC concentrations (e.g., from 1 nM to 10 µM). Excessively high concentrations can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which results in reduced degradation. This phenomenon is known as the "hook effect".[1]
Q2: How does the carboxylic acid in this compound affect my PROTAC's performance?
A2: The terminal carboxylic acid group in this compound PROTACs can significantly influence the physicochemical properties of the molecule, particularly its solubility and cell permeability. The charge state of the carboxylic acid is pH-dependent. At physiological pH (around 7.4), the carboxylic acid will be predominantly deprotonated and negatively charged, which can increase aqueous solubility but may hinder passive diffusion across the lipophilic cell membrane.[2][3] Conversely, at a lower pH, the carboxylic acid will be protonated and neutral, which might decrease aqueous solubility but could potentially improve membrane permeability.[2] This pH-dependent behavior can lead to variability in experimental results.
Q3: My PROTAC shows good biochemical activity but poor degradation in cells. What could be the issue?
A3: A common reason for this discrepancy is poor cell permeability.[3] PROTACs are relatively large molecules and often exhibit poor membrane permeability.[3] Another possibility is that the PROTAC is being actively removed from the cell by efflux pumps.
To troubleshoot this, you can:
-
Perform a Cellular Uptake Assay: Directly measure the intracellular concentration of your PROTAC.
-
Optimize the Linker: The linker composition significantly impacts a PROTAC's physicochemical properties. Modifying the linker to be more hydrophobic or to promote folded conformations that shield polar groups can improve cell permeability.[4]
-
Assess Efflux: Use cell lines with known expression of efflux pumps (e.g., Caco-2 cells) to determine if your PROTAC is a substrate. Co-treatment with an efflux pump inhibitor can also help to confirm this.[3]
Q4: How do I know if a stable ternary complex (Target-PROTAC-CRBN) is forming?
A4: The formation of a stable ternary complex is essential for efficient protein degradation. Several biophysical and cellular assays can be used to confirm its formation:
-
Co-Immunoprecipitation (Co-IP): This is a standard cellular method to verify the interaction between the target protein and CRBN in the presence of the PROTAC.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities (Kd) of the binary interactions (PROTAC-Target and PROTAC-CRBN) and the formation of the ternary complex in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interactions, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Q5: What are the known off-target effects of thalidomide-based PROTACs, and how can I assess them?
A5: Thalidomide (B1683933) and its analogs can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates, such as IKZF1 and IKZF3. This can lead to unintended off-target effects. To assess this, you can:
-
Perform Proteomics Analysis: Use quantitative proteomics to get a global view of protein level changes upon PROTAC treatment. This can help identify both on-target and off-target degradation.
-
Western Blot for Known Neosubstrates: Specifically probe for known thalidomide neosubstrates like IKZF1 and IKZF3 to see if their levels are affected by your PROTAC.
Data Presentation
The efficacy of a PROTAC is highly dependent on the linker connecting the target-binding ligand and the E3 ligase ligand. The following tables summarize representative data on how linker length and composition can influence the degradation efficiency (DC50 and Dmax) of thalidomide-based PROTACs.
Disclaimer: The data presented below is compiled from multiple sources and for illustrative purposes. Direct comparison of absolute values should be made with caution as experimental conditions (e.g., cell lines, treatment times) can vary significantly between studies.
Table 1: Effect of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC Example | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC with short PEG linker | PEG2 | >5000 | <20 |
| PROTAC with medium PEG linker | PEG4 | <500 | ~70 |
| PROTAC with optimal PEG linker | PEG5 | <1 | >90 |
This table illustrates a common trend where an optimal PEG linker length leads to significantly improved degradation potency and efficacy.[5]
Table 2: Comparison of Linker Types on Target Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK | PEG | 12 | 1.1 | ~90 |
| BTK | PEG | 13 | 0.8 | ~95 |
| SHP2 | PEG | 12 | 6.02 | >90 |
| BRD4 | Alkyl | 10 | 23 | >90 |
This table showcases that both PEG and alkyl linkers can be effective, and the optimal choice is dependent on the specific target protein.[1]
Experimental Protocols
1. Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and then to the vehicle-treated control to determine the percentage of remaining protein.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.[2]
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with a primary antibody against the target protein or CRBN overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot using antibodies for the target protein and CRBN. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[3]
-
3. Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique to measure the kinetics (kon and koff) and affinity (Kd) of binary and ternary complex formation in real-time.[7]
-
Immobilization: Covalently immobilize the purified CRBN-DDB1 complex onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound PROTAC over the immobilized CRBN-DDB1 to determine the binary binding affinity (Kd).
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the other binary Kd.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN-DDB1 surface.
-
Monitor the association and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary complexes.
4. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.[7]
-
Sample Preparation:
-
Dialyze the purified proteins (target protein and CRBN-DDB1) and the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Typically, the protein is placed in the sample cell and the PROTAC in the syringe.
-
-
Titration:
-
Perform a series of small injections of the PROTAC into the protein solution at a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signals and plot them against the molar ratio of the injectant.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
5. Cellular Uptake Assay
This protocol provides a general method to quantify the intracellular accumulation of a PROTAC.
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the this compound PROTAC at a specific concentration for a defined period.
-
Cell Lysis and Extraction:
-
Wash the cells extensively with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells and extract the intracellular contents, including the PROTAC.
-
-
Quantification:
-
Use a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of the PROTAC in the cell lysate.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Mandatory Visualization
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for low PROTAC degradation.
Caption: Decision tree for PROTAC linker optimization.
References
Technical Support Center: Resolving Solubility Challenges with Thalidomide-O-COOH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thalidomide-O-COOH in aqueous buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
This compound, like its parent compound thalidomide (B1683933), has a complex and largely hydrophobic structure, which contributes to its inherently low aqueous solubility. The presence of the carboxylic acid group (-COOH) does introduce some capacity for ionization, which can be leveraged to improve solubility, but the overall lipophilic nature of the molecule remains a dominant factor.
Q2: How does pH influence the solubility of this compound?
The solubility of this compound is pH-dependent due to its carboxylic acid moiety.[1]
-
Above the pKa: At a pH above the pKa of the carboxylic acid (typically around 4-5), the group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionization increases the molecule's polarity and its interaction with water, thereby enhancing its aqueous solubility.[2][3]
-
Below the pKa: At a pH below the pKa, the carboxylic acid remains in its neutral, protonated form (-COOH), which is less polar and results in lower aqueous solubility.[2]
Therefore, you can expect to see a significant increase in the solubility of this compound in buffers with a pH above 5.
Q3: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer. Here are several strategies to overcome this:
-
Decrease the final concentration: The simplest approach is to use a lower final concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5%), you can explore the use of other co-solvents in your final aqueous solution.
-
Use solubilizing agents: Incorporating agents like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) in the final buffer can help maintain the solubility of the compound.[2]
-
pH modification: If your experimental conditions permit, adjusting the pH of your aqueous buffer to be above the pKa of this compound will increase its solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve small precipitates. However, be cautious about the thermal stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder will not dissolve in aqueous buffer | Low intrinsic aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent like DMSO first. Use this stock for dilution into your aqueous buffer. |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The concentration in the final aqueous solution is above the solubility limit. | 1. Lower the final concentration of this compound.2. Add the DMSO stock to the buffer dropwise while vortexing.3. Increase the pH of the final buffer (if experimentally permissible).4. Incorporate co-solvents or solubilizing agents into the final buffer. |
| Inconsistent experimental results | Potential degradation of the compound in the aqueous buffer. The thalidomide core is susceptible to hydrolysis at physiological pH. | 1. Prepare fresh working solutions for each experiment.2. Minimize the time the compound is in the aqueous buffer before use.3. Store stock solutions at -80°C in aliquots to avoid freeze-thaw cycles. |
| Cloudiness or precipitation in cell culture media | Interaction with media components (e.g., proteins, salts). | 1. Decrease the final concentration in the media.2. Increase the serum concentration (serum proteins can sometimes aid solubility).3. Test different dilution methods (e.g., pre-diluting in a small volume of media before adding to the full volume). |
Data Presentation: Solubility of this compound
While specific experimental data for the solubility of this compound in various aqueous buffers is not extensively published, we can provide estimates and data in common solvent systems. It is highly recommended that researchers experimentally determine the solubility in their specific buffer system.
Table 1: Solubility in Organic Solvents and Formulation Vehicles
| Solvent/Vehicle | Solubility | Reference |
| DMSO | ≥ 42 mg/mL (≥ 126.40 mM) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 6.26 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 6.26 mM) | [2] |
Table 2: Estimated pH-Dependent Aqueous Solubility
The following table provides a theoretical estimation of the relative solubility of this compound at different pH values, based on the Henderson-Hasselbalch equation. The intrinsic solubility (solubility at pH << pKa) is low.
| Buffer pH | Expected Ionization State | Estimated Relative Solubility |
| 4.0 | Mostly Protonated (-COOH) | Low |
| 5.0 | Partially Deprotonated (-COO⁻) | Moderate |
| 7.4 | Mostly Deprotonated (-COO⁻) | High |
| 8.0 | Almost Fully Deprotonated (-COO⁻) | Highest |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, calibrated analytical balance, appropriate vials.
-
Procedure: a. Bring the this compound powder and anhydrous DMSO to room temperature. b. Weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed powder). d. Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution. e. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Preparing a Working Solution in an Aqueous Buffer with Co-solvents
This protocol is based on a formulation that yields a clear solution at ≥ 2.08 mg/mL.[2]
-
Materials: Concentrated this compound stock solution in DMSO (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly. b. To the mixture from the previous step, add 50 µL of Tween-80. Mix until the solution is homogeneous. c. Add 450 µL of Saline to the mixture and mix thoroughly to obtain the final working solution.
Protocol 3: Experimental Determination of Aqueous Solubility (Shake-Flask Method)
This protocol allows you to determine the thermodynamic solubility of this compound in your specific aqueous buffer.
-
Materials: this compound powder, your aqueous buffer of interest (e.g., PBS, pH 7.4), small glass vials, orbital shaker, centrifuge, syringe filters (0.22 µm), HPLC or UV-Vis spectrophotometer for quantification.
-
Procedure: a. Add an excess amount of this compound powder to a glass vial containing a known volume of your aqueous buffer. The excess solid should be clearly visible. b. Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. c. After incubation, centrifuge the vial to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. e. Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. f. The determined concentration is the thermodynamic solubility of this compound in that specific buffer at that temperature.
Visualizations
Signaling Pathway and Experimental Workflows
References
Technical Support Center: Optimizing Thalidomide-O-COOH Based PROTACs
Welcome to the technical support center for the optimization of Thalidomide-O-COOH based Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of PROTAC linker length.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a this compound based PROTAC?
A1: The linker in a PROTAC molecule is a critical component that connects the ligand that binds to the target protein (the "warhead") and the thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The length, composition, and attachment points of the linker are crucial for achieving optimal ubiquitination and subsequent degradation of the target protein.[1][2]
Q2: Is there a universal optimal linker length for all this compound based PROTACs?
A2: No, there is no universally optimal linker length.[2][4] The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[2][5][6] For some targets, a shorter linker may be most effective, while for others, a longer linker is necessary to form a stable ternary complex without steric hindrance.[2][5] It is essential to empirically determine the optimal linker length for each new PROTAC system by synthesizing and evaluating a series of PROTACs with varying linker lengths.[4][5]
Q3: What are the most common types of linkers used with thalidomide-based E3 ligase ligands?
A3: The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[6][7] These are popular due to their synthetic accessibility, flexibility, and the ease with which their length can be systematically varied.[6][7] More rigid linkers that incorporate elements like piperazine (B1678402) or piperidine (B6355638) rings are also being explored to improve physicochemical properties.[6]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein is potent at lower PROTAC concentrations but decreases at higher concentrations.[2][8] This is often attributed to the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at high concentrations, which compete with the formation of the productive ternary complex. While linker length can influence the propensity for the hook effect, it is a common characteristic of many PROTACs and underscores the importance of generating a full dose-response curve to identify the optimal concentration for degradation.[2]
Troubleshooting Guide
Issue 1: Low or No Target Protein Degradation Despite Good Binary Binding
Question: My PROTAC binds to both the target protein and CRBN individually, but I don't observe significant degradation of the target protein in cellular assays. What could be the issue?
Answer: This is a common challenge and often points to issues with the formation of a productive ternary complex.[5][9] Here are several potential causes and solutions:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[5]
-
Ineffective Ternary Complex Formation: Even with an appropriate linker length, the overall conformation of the PROTAC may not be conducive to forming a productive ternary complex.[2][10]
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells to reach its intracellular target.[5][9]
-
Low E3 Ligase Expression: The cell line you are using may have low expression levels of CRBN, the E3 ligase recruited by thalidomide.[2][9]
-
Solution: Verify the expression level of CRBN in your cell model using Western blot or qPCR.[9] Consider using a cell line with higher CRBN expression.
-
Issue 2: Poor Solubility of the Synthesized PROTAC
Question: My purified this compound based PROTAC has poor solubility in aqueous buffers. How can I address this?
Answer: Poor solubility is a frequent issue with PROTACs due to their high molecular weight and lipophilicity.[4][13] This can lead to precipitation in assays and underestimation of potency.[13]
-
Linker Composition: While PEG linkers generally improve solubility compared to alkyl chains, the overall molecule can still be lipophilic.[4][12]
-
Solution: Consider synthesizing analogs with more hydrophilic linkers or adding polar functional groups to the target ligand.
-
-
Formulation: For in vitro assays, using a small amount of a co-solvent like DMSO is common.
Issue 3: Low Synthetic Yield
Question: I am experiencing low yields during the synthesis of my PROTAC. What are some common causes and solutions?
Answer: Low synthetic yields can be due to several factors. A step-by-step troubleshooting approach is recommended:[4]
-
Purity of Starting Materials: Impurities in your this compound linker or target ligand can interfere with coupling reactions.
-
Solution: Ensure the purity of your starting materials using techniques like NMR and mass spectrometry.[4]
-
-
Coupling Chemistry: The choice of coupling chemistry is critical.
-
Reaction Conditions: The reaction parameters may not be optimal.
-
Solution: Optimize solvent, temperature, and reaction time. Many coupling reactions require anhydrous conditions.[4]
-
-
Purification: PROTACs can be challenging to purify.
-
Solution: Utilize appropriate chromatographic techniques such as flash chromatography or reversed-phase HPLC for effective purification.[4]
-
Data Presentation
The following tables summarize quantitative data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the impact of PEG linker length on degradation efficacy.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[8] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[8] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[8] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[8] |
| 5 | BRD4 | Various | Potent | High | A PEG5 linker often provides an optimal balance of flexibility and distance for efficient degradation.[1] |
Note: The data presented is a synthesis of findings from multiple research articles and is intended to illustrate general trends.[4][8] Actual values will vary depending on the specific PROTAC and experimental conditions.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for quantifying the degradation of a target protein induced by PROTACs with varying linker lengths.[4][15]
Materials:
-
Cell culture reagents
-
PROTAC compounds with different linker lengths and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTACs with different linker lengths for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with inhibitors.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[15]
-
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[15]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[15]
-
Capture the signal using an imaging system.[15]
-
Quantify the intensity of the bands using densitometry software.[15]
-
Normalize the target protein level to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate dose-response curves to determine the DC50 and Dmax values for each PROTAC.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Negative or Unexpected Results in Thalidomide-O-COOH Experiments
Welcome to the technical support center for researchers utilizing Thalidomide-O-COOH and its derivatives in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret negative or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a derivative of thalidomide (B1683933) that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The carboxylic acid group on the molecule provides a versatile attachment point for a linker, which is then connected to a ligand for a specific protein of interest (POI). By recruiting the POI to the CRBN E3 ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
Q2: How does the thalidomide moiety in my PROTAC work?
The thalidomide component of your PROTAC acts as a "molecular glue" that binds to Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN).[4][5] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate your target protein, marking it for degradation by the proteasome.[4][5]
Q3: I've synthesized a PROTAC using this compound, but I'm not observing any degradation of my target protein. What are the potential reasons?
A lack of target protein degradation can stem from several factors. These can be broadly categorized into issues with the PROTAC molecule itself, the experimental setup, or cell-specific factors. A systematic approach to troubleshooting is recommended, starting with verification of your PROTAC's integrity and its ability to engage with both the target protein and Cereblon.
Q4: My experimental results are inconsistent. What could be causing this variability?
Inconsistent results can be due to the inherent instability of the thalidomide core, which can undergo hydrolysis at physiological pH.[6][7] The stability of this compound and its derivatives can be influenced by pH, temperature, and interactions with components in the cell culture media.[6] It is also crucial to ensure accurate and consistent preparation of stock solutions and dilutions.
Troubleshooting Guides
Problem 1: No or Low Degradation of the Target Protein
If you are not observing the expected degradation of your target protein, consider the following troubleshooting steps:
Table 1: Troubleshooting Lack of Target Protein Degradation
| Potential Cause | Suggested Solution |
| PROTAC Integrity and Purity | Verify the chemical structure, purity, and stability of your synthesized PROTAC using methods like LC-MS and NMR.[8] Ensure proper storage conditions (e.g., -20°C or -80°C in a suitable solvent like DMSO) to prevent degradation.[9][10] |
| Poor Cell Permeability | Assess the cell permeability of your PROTAC. If permeability is low, consider optimizing the linker to improve its physicochemical properties.[8] |
| Ineffective Ternary Complex Formation | The linker length and composition are critical for the formation of a stable ternary complex between your target protein, the PROTAC, and CRBN.[4] Consider synthesizing PROTACs with different linker lengths and compositions. |
| Low CRBN Expression in Cell Line | Confirm the expression level of CRBN in your chosen cell line by Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher endogenous CRBN levels. |
| Target Protein Characteristics | Ensure that there are accessible lysine (B10760008) residues on the surface of your target protein for ubiquitination. Also, confirm that the target protein is not rapidly re-synthesized, which could mask the degradation effect.[8] |
Problem 2: Negative or Unexpected Results in Binding Assays
If you are performing binding assays to confirm the interaction of your PROTAC with CRBN and observe unexpected results, consult the following guide:
Table 2: Troubleshooting Binding Assays
| Potential Cause | Suggested Solution |
| Inactive Recombinant Cereblon | Ensure the quality and activity of the recombinant CRBN protein. If possible, use a new batch and include a positive control compound with known CRBN binding affinity, such as thalidomide or pomalidomide.[8] |
| Fluorescent Probe Issues (for FP/TR-FRET assays) | Verify the concentration and purity of the fluorescently labeled thalidomide probe. Optimize the concentrations of both the probe and CRBN to achieve a stable assay window.[8] |
| Incorrect Assay Buffer Composition | Ensure that the buffer conditions (pH, salt concentration, detergents) are optimal for CRBN stability and binding.[8] |
| Incorrect Instrument Settings | Double-check the excitation and emission wavelengths and polarization settings on your plate reader.[8] |
| PROTAC Degradation in Assay Buffer | Assess the stability of your PROTAC under the specific assay conditions. If the PROTAC is unstable, this can lead to a loss of binding.[8] |
Quantitative Data Summary
The following tables provide a summary of quantitative data that can be useful for experimental design and troubleshooting.
Table 3: Solubility of this compound and Derivatives
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 66 mg/mL (198.63 mM) | [2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.26 mM) | [1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.26 mM) | [1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.26 mM) | [1] |
| Thalidomide-O-C8-COOH | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.5 mg/mL | [9] |
| Thalidomide-O-C8-COOH | 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL | [9] |
Table 4: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HEK293 | CellTiter-Glo (30 min incubation) | 0.83 μM | [1] |
| Thalidomide | Capan-2 Pancreatic Cancer Cells | MTT (24, 48, 72h) | 4-20% inhibition at 6.25-100 µmol/l | [11] |
| Thalidomide | SW1990 Pancreatic Cancer Cells | MTT (24, 48, 72h) | 13-47% inhibition at 6.25-100 µmol/l | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
-
Cell Seeding: Seed your cells of interest in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with your this compound-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 2: Competitive Cereblon Binding Assay (Fluorescence Polarization - FP)
-
Reagent Preparation:
-
Assay Procedure:
-
In a black, low-binding 96-well plate, add the assay buffer.
-
Add your test PROTAC or control compound at various concentrations.
-
Add the diluted CRBN protein to all wells except the negative control.
-
Incubate for 60 minutes at room temperature.[8]
-
Initiate the binding reaction by adding the diluted fluorescently labeled thalidomide probe to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped for FP measurements.
-
Calculate the IC50 value for your PROTAC, which represents the concentration required to displace 50% of the fluorescent probe from CRBN.
-
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: A general experimental workflow for troubleshooting.
Caption: A logical flowchart for troubleshooting no target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Cell Permeability of Thalidomide-O-COOH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Thalidomide-O-COOH PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are this compound PROTACs and why is their cell permeability a concern?
A Proteolysis-targeting chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from within a cell.[1] It consists of a ligand that binds your protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2][3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the cell's proteasome.[1][4]
This compound refers to a common building block where a thalidomide (B1683933) derivative, which binds the Cereblon (CRBN) E3 ligase, is connected to the linker via an ether linkage (-O-), and the linker terminates in a carboxylic acid (-COOH).[4] This acid group provides a convenient chemical handle for attaching the POI ligand.
The primary concern with cell permeability arises from the carboxylic acid group.[5] At physiological pH (~7.4), this group is deprotonated and negatively charged, which significantly hinders its ability to passively diffuse across the lipid bilayer of the cell membrane.[5][6] This poor permeability can lead to low intracellular concentrations of the PROTAC, resulting in weak or no degradation of the target protein, even if the molecule is potent in biochemical assays.[7][8]
Q2: What are the primary strategies to improve the cell permeability of these acidic PROTACs?
There are several effective strategies to overcome the permeability barrier:
-
Prodrug Approach: This is the most common strategy. The carboxylic acid is temporarily masked with a chemical group, rendering it neutral and more lipophilic. This "prodrug" can cross the cell membrane more easily. Once inside the cell, endogenous enzymes, such as esterases, cleave the masking group to release the active, acid-containing PROTAC.[9][10] A common example is converting the carboxylic acid to a methyl or ethyl ester.[10][11]
-
Linker Optimization: The linker itself has a major impact on permeability.[9][12] Strategies include:
-
Reducing Polarity: Minimizing the number of hydrogen bond donors and acceptors in the linker can improve permeability.[13] Replacing polar moieties like amides with less polar esters is one such tactic.[13]
-
Promoting Folded Conformations: Designing linkers that encourage the PROTAC to adopt a folded, more compact conformation can shield polar surfaces and reduce the molecule's overall size, facilitating membrane passage.[12][14][15][16][17] This can be achieved through the formation of intramolecular hydrogen bonds (IMHBs).[16][17][18]
-
Adjusting Rigidity and Length: Both highly flexible and overly rigid linkers can be detrimental. Optimizing linker length and rigidity is crucial.[12][18] For instance, replacing a flexible PEG unit with a more rigid phenyl ring has been shown to improve permeability.[19]
-
-
Physicochemical Property Modulation: Fine-tuning the overall properties of the PROTAC, such as lipophilicity (LogP/LogD), can enhance permeability. However, this is a balancing act, as excessively high lipophilicity can lead to poor solubility and membrane retention.[13]
Q3: How can I measure the cell permeability of my PROTAC?
Several assays are used to assess permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[20][21][22] It is a cost-effective method for predicting passive transcellular permeability during early-stage screening.[20][22]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[19][20] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.[20]
-
Cellular Uptake/Accumulation Assays: These experiments directly measure the amount of PROTAC that accumulates inside cells over time.[7][23] This can be done using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), after lysing the cells.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action(s) |
| Excellent biochemical/binding activity but no target degradation in cells. | Low Cell Permeability: This is the most common cause. The PROTAC cannot reach its intracellular target in sufficient concentrations. | 1. Measure Permeability: Use a PAMPA or Caco-2 assay to quantify permeability.[3] 2. Implement Prodrug Strategy: Synthesize an ester (e.g., methyl, ethyl) or other cleavable derivative of the carboxylic acid to mask the charge.[10] 3. Optimize Linker: Redesign the linker to reduce polarity or promote folded conformations.[9][12] |
| Active Efflux: The PROTAC may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. | 1. Run Caco-2 Assay: Determine the efflux ratio (B-A / A-B permeability). A ratio >2 suggests active efflux.[6] 2. Co-dose with Inhibitors: In your cellular degradation assays, co-administer a known efflux pump inhibitor to see if degradation is restored.[6] | |
| The ester prodrug strategy did not improve cellular activity. | Prodrug Instability: The ester may be hydrolyzed prematurely in the cell culture medium before it can enter the cells. | 1. Assess Media Stability: Incubate the prodrug in your cell culture medium and measure its concentration over time using LC-MS/MS to check for degradation. |
| Inefficient Intracellular Cleavage: The cell line used may have low levels of the esterase enzymes required to convert the prodrug to its active form. | 1. Use a Different Cell Line: Test your prodrug in a panel of cell lines known to have varying esterase activity. 2. Modify the Ester: Consider more labile esters that are cleaved more readily. | |
| Inconsistent results in cell-based permeability or degradation assays. | Poor Aqueous Solubility: The PROTAC may be precipitating in the aqueous assay buffer or cell culture medium.[24] | 1. Measure Solubility: Determine the kinetic solubility of your compound in the relevant media.[25] 2. Modify Assay Protocol: Use a small amount of co-solvent (e.g., DMSO) in the final dilution, but keep the final concentration below levels that affect cell health (typically <0.5%).[24] 3. Visual Inspection: Always check for compound precipitation in your stock solutions and final assay wells.[24] |
| Adsorption to Labware: PROTACs, especially lipophilic ones, can stick to plastic plates and tips, reducing the effective concentration. | 1. Use Low-Binding Plates: Employ polypropylene (B1209903) or other low-adhesion labware. 2. Add BSA: In Caco-2 assays, consider adding a small amount of Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to improve compound recovery.[6] |
Data Presentation: Impact of Prodrug Strategy
The following table summarizes hypothetical data illustrating how an ester prodrug strategy can improve the permeability and cellular efficacy of a this compound PROTAC.
| Compound | Structure | Permeability (Papp, 10⁻⁶ cm/s) | Cellular Degradation (DC₅₀) |
| PROTAC-COOH | R-Linker-COOH | 0.2 (Low) | > 10 µM (Inactive) |
| PROTAC-COOMe | R-Linker-COOMe | 2.5 (Moderate) | 150 nM |
| PROTAC-COOEt | R-Linker-COOEt | 3.1 (Moderate) | 95 nM |
-
Papp: Apparent permeability coefficient from a PAMPA assay.
-
DC₅₀: Concentration required to degrade 50% of the target protein.
Visualizations and Workflows
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a PROTAC.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[20] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[20][22]
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high and low permeability)
-
Organic solvent (e.g., DMSO) for stock solutions
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Stock Solutions: Dissolve test and control PROTACs in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Coat Membrane: Carefully coat the filter of the donor plate with the artificial membrane solution (e.g., 5 µL per well) and allow it to impregnate for 5-10 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solutions into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with fresh PBS (pH 7.4).
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a set period (e.g., 4-18 hours) without shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Also, collect a reference sample from the initial donor solution (Time 0).
-
Quantification: Analyze the concentration of the PROTAC in all samples using a suitable method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
Protocol 2: Cellular Uptake Assay
This protocol provides a method to directly measure the intracellular accumulation of a PROTAC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test PROTAC
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 6-well) at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing the test PROTAC at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
Cell Washing: At each time point, aspirate the medium and wash the cell monolayer rapidly three times with ice-cold PBS to remove any extracellular compound and stop uptake.
-
Cell Harvesting and Lysis:
-
Add trypsin-EDTA to detach the cells.
-
Collect the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
-
Sample Preparation:
-
Pellet the cell debris by centrifugation.
-
Collect the supernatant (cell lysate).
-
Perform a protein precipitation step (e.g., with cold acetonitrile) to remove proteins that could interfere with analysis.
-
Centrifuge and collect the supernatant for analysis.
-
-
Quantification: Analyze the concentration of the PROTAC in the cell lysate using a calibrated LC-MS/MS method. Determine the total protein concentration in the lysate (e.g., using a BCA assay) to normalize the data.
Data Analysis: The results are typically expressed as the amount of PROTAC per milligram of protein (e.g., pmol/mg protein) or as an intracellular concentration, assuming a specific cell volume.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Evaluate PROTAC Drug-Drug Interactions with Efflux Transporters - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Navigating the Hook Effect: A Technical Support Center for Thalidomide-O-COOH PROTAC Assays
For researchers and drug development professionals utilizing Thalidomide-O-COOH based Proteolysis Targeting Chimeras (PROTACs), the "hook effect" presents a common yet challenging phenomenon. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate the hook effect in your experiments, ensuring accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTAC assays?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve.[1] At optimal concentrations, the PROTAC effectively forms a ternary complex with the target protein and the E3 ligase (recruited by the thalidomide (B1683933) moiety), leading to ubiquitination and degradation of the target.[3] However, at excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex and inhibit degradation.[1][4]
Q2: Why is my this compound based PROTAC showing a hook effect?
A2: this compound is a linker used to recruit the Cereblon (CRBN) E3 ligase.[5] The hook effect in assays with PROTACs containing this moiety arises from the equilibrium between the formation of the productive ternary complex (Target-PROTAC-CRBN) and non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) at high PROTAC concentrations.[2][6]
Q3: What are the key experimental readouts to identify a hook effect?
A3: The primary indicators of a hook effect are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values derived from your dose-response curve. A pronounced hook effect will manifest as a clear bell shape in the curve, with a significant decrease in the percentage of degradation after reaching the Dmax.[7]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binary Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[8]
-
Linker Length and Composition: The linker connecting the thalidomide moiety to the target-binding ligand is critical for the stability and geometry of the ternary complex.[8][9]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can also impact the formation of binary versus ternary complexes.[8]
-
Cooperativity: Positive cooperativity, where the binding of one protein partner increases the affinity for the other, can help stabilize the ternary complex and mitigate the hook effect.[9][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the hook effect in your this compound PROTAC experiments.
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
This is a classic sign of the hook effect.[7]
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the entire bell-shaped curve. It is advisable to use a broad range of concentrations with smaller dilution steps to accurately pinpoint the optimal concentration for maximal degradation.[7][11]
-
Re-evaluate DC50 and Dmax: Utilize a non-linear regression model that can fit a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax values. Standard sigmoidal models are not suitable for data exhibiting a hook effect.[7]
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal degradation concentration and a higher concentration that falls within the hook effect region. This can provide insights into the kinetics of ternary complex formation and degradation.[7][12]
Issue 2: The PROTAC shows weak or no degradation at expected active concentrations.
This could be due to testing at a concentration that falls within the hook effect region, where binary complex formation dominates.
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It is possible that the optimal concentration for degradation is much lower than initially tested. Expanding the concentration range to include nanomolar or even picomolar concentrations is recommended.[7][11]
-
Directly Assess Ternary Complex Formation: Employ biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. Techniques like AlphaLISA, FRET, or Co-Immunoprecipitation can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[7][11]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation capability. Consider performing cell permeability assays if degradation remains low across all tested concentrations.[11][13]
Issue 3: How can the hook effect be mitigated in my experiments?
Mitigation Strategies:
-
Optimize the Linker: The length and chemical composition of the linker are crucial for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[7][9]
-
Enhance Cooperativity: The rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions between the target and the E3 ligase. This leads to positive cooperativity, which stabilizes the ternary complex and makes its formation more favorable than the binary complexes, even at higher concentrations.[7][9]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 20 |
Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect |
| PROTAC-X | 15 | 92 | Minimal |
| PROTAC-Y | 25 | 96 | Pronounced |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the general steps for assessing target protein degradation.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14] A loading control antibody (e.g., GAPDH, β-actin) should also be used.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[14]
-
-
Detection and Analysis:
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a method to directly measure the formation of the ternary complex.
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the appropriate assay buffer.[7]
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in the assay buffer.
-
-
Assay Plate Setup:
-
Bead Addition:
-
Signal Detection and Analysis:
-
Read the plate on an AlphaLISA-compatible reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[3]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation in Cells
This protocol outlines the steps to detect the ternary complex within a cellular context.
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot using antibodies against the target protein and the E3 ligase (CRBN). An increased signal for the E3 ligase in the PROTAC-treated samples indicates the formation of the ternary complex.[13]
-
Visualizations
Caption: Mechanism of the PROTAC hook effect at different concentrations.
Caption: A workflow for troubleshooting the PROTAC hook effect.
Caption: A typical experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thalidomide-O-COOH in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-O-COOH in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of thalidomide (B1683933), a molecule known for its immunomodulatory and anti-cancer effects.[1][2][3] It features a carboxylic acid linker, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] The core function of the thalidomide moiety is to bind to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][6]
Q2: What is the expected stability of this compound in cell culture media?
While specific quantitative stability data for this compound in various cell culture media are not extensively published, the stability is largely influenced by the thalidomide core. Thalidomide itself is known to be unstable in aqueous solutions at physiological pH (around 7.4), undergoing spontaneous hydrolysis.[7] The half-life of thalidomide under these conditions can range from 5 to 12 hours.[8] This hydrolysis occurs at the amide bonds of the phthalimide (B116566) and glutarimide (B196013) rings. Therefore, it is crucial for researchers to experimentally determine the stability of this compound in their specific cell culture medium and experimental conditions.
Q3: What are the primary degradation pathways for this compound in cell culture media?
The primary degradation pathway for this compound in aqueous environments like cell culture media is the hydrolysis of the glutarimide and phthalimide rings of the thalidomide core. This process is dependent on pH and temperature and leads to the opening of the rings, which inactivates the Cereblon-binding motif.
Q4: How should I prepare and store stock solutions of this compound?
To ensure the integrity of the compound, follow these recommendations:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable anhydrous organic solvent such as DMSO.[4] It is recommended to centrifuge the vial before use to ensure all powder is at the bottom.
-
Storage: Aliquot stock solutions into tightly sealed vials and store them at -20°C or -80°C for long-term stability.[5] For use in experiments, it is best to use freshly prepared solutions or those stored for no longer than one month at -20°C.[4][5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on stability-related problems.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or lower-than-expected biological activity | Compound Degradation: this compound may have degraded in the stock solution or during the experiment in the cell culture medium. | 1. Verify Stock Solution Integrity: Use LC-MS to check the purity of your this compound stock solution. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for each experiment. 3. Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol 1). 4. Minimize Incubation Time: If the compound is found to be unstable, reduce the pre-incubation time in the media before adding it to the cells. |
| High background or off-target effects | Degradation Products: Hydrolysis products of this compound may have their own biological activities. | 1. Confirm Compound Purity: Ensure the purity of your stock compound using analytical methods like LC-MS. 2. Minimize Degradation: Follow the recommendations for proper storage and handling to minimize the formation of degradation products. |
| Precipitation of the compound in cell culture media | Poor Solubility: The compound may precipitate when diluted from a high-concentration DMSO stock into an aqueous medium. | 1. Pre-warm Solutions: Warm both the stock solution and the cell culture medium to 37°C before dilution. 2. Stepwise Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO before adding it to the cell culture medium. 3. Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is non-toxic to your cells (typically ≤ 0.1%). |
| Variability between experiments | Inconsistent pH of Media: The pH of the cell culture medium can affect the rate of hydrolysis. | 1. Monitor pH: Regularly check the pH of your cell culture medium, especially during long-term experiments. 2. Use Buffered Media: Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using LC-MS/MS.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the complete cell culture medium to be tested.
-
-
Experimental Procedure:
-
Spike the cell culture medium with the this compound stock solution to the final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Immediately after spiking, take an aliquot of the medium (e.g., 100 µL). This will serve as your T=0 sample.
-
Incubate the remaining medium in a sterile, sealed container at 37°C with 5% CO₂.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for LC-MS/MS analysis. This may involve protein precipitation with a solvent like acetonitrile.
-
Analyze the concentration of intact this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½) of the compound in the medium.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound via Cereblon binding and subsequent neosubstrate degradation.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for Reduced Activity
Caption: A logical workflow for troubleshooting reduced biological activity of this compound.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Thalidomide-O-COOH Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-COOH-based degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the investigation of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects with thalidomide-based degraders?
A1: Off-target effects with thalidomide-based degraders, such as those synthesized using a this compound linker, primarily arise from two sources:
-
"Neosubstrate" Degradation by the Thalidomide (B1683933) Moiety: The thalidomide component itself can act as a "molecular glue," recruiting the Cereblon (CRBN) E3 ligase to degrade endogenous proteins that are not the intended target of the PROTAC. These unintended targets are often zinc finger transcription factors.[1][2][3]
-
Warhead-Mediated Off-Targets: The ligand designed to bind your protein of interest (POI) may have affinity for other proteins with similar binding pockets, leading to their unintended degradation.
Q2: What are the known "neosubstrate" off-targets of the thalidomide/CRBN complex?
A2: Several proteins have been identified as common "neosubstrates" of the thalidomide-CRBN complex. The degradation of these proteins can have significant biological consequences. Key examples include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors whose degradation is linked to the immunomodulatory effects of thalidomide and its analogs.[1][2][4]
-
SALL4: A developmental transcription factor whose degradation is implicated in the teratogenic effects of thalidomide.[2][5]
-
Casein Kinase 1α (CK1α): Degradation is observed with lenalidomide (B1683929) and is relevant in certain cancer types.[6]
-
GSPT1: A translation termination factor degraded by certain thalidomide derivatives.[1][7]
Q3: How can I distinguish between direct off-target degradation and downstream effects of on-target activity?
A3: This is a critical question in degrader development. A multi-pronged approach is recommended:
-
Time-Course Experiments: Direct degradation of off-targets should occur at early time points, similar to the on-target protein. Downstream effects on protein expression will likely appear at later time points.
-
Transcriptomics (RNA-seq): PROTACs act post-translationally. If you observe a decrease in protein levels without a corresponding decrease in mRNA levels, it is likely due to degradation.
-
Negative Controls: Use an inactive epimer of your degrader that cannot bind CRBN or a version with a mutated POI ligand. These controls should not induce degradation of the on-target or direct off-targets.
Q4: What is the "hook effect" and how can it impact my off-target analysis?
A4: The "hook effect" is a phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC. This occurs because the PROTAC can form binary complexes with either the POI or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. This can complicate dose-response analyses and potentially mask off-target effects at high concentrations. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation.
Troubleshooting Guides
Problem 1: My quantitative proteomics experiment identified several potential off-target proteins. How do I validate these hits?
Answer:
Validation of proteomics hits is essential to eliminate false positives. A typical validation workflow includes:
-
Orthogonal Methods: Confirm the degradation of top candidates using a different technique, most commonly Western blotting.
-
Dose-Response and Time-Course Analysis: True off-targets should exhibit a dose-dependent and time-dependent degradation profile.
-
Use of Controls:
-
Negative Control PROTAC: An inactive version of your degrader should not degrade the potential off-target.
-
CRBN Knockout/Knockdown Cells: Degradation of a thalidomide-dependent off-target should be abolished in cells lacking CRBN.
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor like MG132 should rescue the degradation of the off-target protein.
-
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can help determine if the degrader directly binds to the suspected off-target protein in cells.
Problem 2: I am not seeing degradation of known thalidomide neosubstrates (e.g., IKZF1) in my experiments.
Answer:
Several factors could contribute to this observation:
-
Cell Line Specificity: The expression levels of CRBN and the specific neosubstrate can vary between cell lines, influencing the extent of degradation.
-
PROTAC Structure: The linker and the POI ligand of your PROTAC can influence the conformation of the CRBN-PROTAC complex, potentially hindering the recruitment of certain neosubstrates.
-
Assay Sensitivity: Your detection method (e.g., the antibody used for Western blotting) may not be sensitive enough to detect partial degradation.
-
Experimental Conditions: Ensure you are using an appropriate concentration range and time point for your experiment.
Problem 3: My degrader is showing significant cytotoxicity. How can I determine if this is due to off-target effects?
Answer:
To dissect the cause of cytotoxicity:
-
Compare with a Negative Control: A structurally similar but inactive control PROTAC can help determine if the toxicity is related to the degradation activity or the chemical scaffold itself.
-
Rescue Experiments: If you have identified a key off-target, overexpressing a degradation-resistant mutant of that protein might rescue the cytotoxic phenotype.
-
On-Target Phenocopy: Compare the observed cytotoxicity with the phenotype induced by other methods of depleting your POI (e.g., siRNA, CRISPR). If the phenotypes differ, off-target effects are likely contributing to the toxicity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the degradation of known off-targets by thalidomide and its analogues. Note that the specific linker and warhead of a this compound based degrader can influence these values.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) for IKZF1
| Compound/Analog | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | MM-1S | 8.7 | >95% | [8] |
| EM12 (isoindolinone) | HEK293T | 1700 | 69 ± 6% | [1] |
| Compound 5 | MOLM-14 | 10 | >90% | [7] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Degradation Potency (DC50) and Efficacy (Dmax) for GSPT1
| Compound/Analog | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CC-885 | MM1S | - | - | [9] |
| Compound 5 | MOLM-14 | 1.6 | >90% | [7] |
Quantitative values for CC-885 were not explicitly provided in the abstract, but it was noted as a potent GSPT1 degrader.[9]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (TMT-based)
This protocol outlines a typical workflow for identifying off-target effects using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with your this compound degrader at a concentration that gives robust on-target degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a duration that minimizes secondary effects (e.g., 6-24 hours).
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells in a suitable lysis buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a unique TMT reagent.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample by liquid chromatography.
-
Analyze the fractions by tandem mass spectrometry.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Proteins showing a statistically significant decrease in abundance in the degrader-treated sample compared to the control are considered potential off-targets.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity of a target protein and CRBN in live cells.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Add serial dilutions of your degrader.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor and acceptor emission signals on a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the BRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: Signaling pathway of a this compound based degrader.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting workflow for validating off-target hits.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Thalidomide-O-COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Thalidomide-O-COOH conjugates.
Troubleshooting Guides
This section is designed to help you resolve common issues that may arise during your purification workflow.
Question: Why is my final conjugate yield low after purification?
Answer:
Low recovery of your this compound conjugate can stem from several factors throughout the synthesis and purification process. Consider the following potential causes and solutions:
-
Incomplete Reaction: The initial conjugation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider increasing the equivalents of the coupling agent (e.g., HATU, EDC) or the amine-containing molecule. Ensure all reagents and solvents are anhydrous, as moisture can quench the activated carboxylic acid.[1]
-
-
Product Loss During Work-up: The conjugate may be lost during aqueous extraction and washing steps, especially if it has some water solubility.
-
Solution: Minimize the number of aqueous washes. If the product is suspected to be in the aqueous layer, perform a back-extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
-
-
Suboptimal Chromatography Conditions: The chosen purification method may not be suitable for your specific conjugate, leading to poor separation or irreversible binding to the stationary phase.
-
Solution for Flash Chromatography: Perform small-scale TLC experiments to identify an optimal solvent system that provides good separation (Rf value between 0.2-0.4 for the product). A gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes is often a good starting point.[2][3]
-
Solution for Preparative HPLC: Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column.[4] Optimize the gradient elution to ensure the product peak is well-resolved from impurities.[1]
-
-
Compound Instability: The conjugate may be degrading during the purification process.
Question: My purified conjugate shows a persistent impurity with a similar retention time in RP-HPLC. How can I remove it?
Answer:
Co-eluting impurities are a common challenge in the purification of thalidomide-based molecules. Here’s how to address this issue:
-
Identify the Impurity: If possible, use LC-MS to determine the mass of the co-eluting species. Common impurities include:
-
Unreacted Starting Material: Such as the amine-containing molecule or a hydrolyzed form of an activated ester.
-
Diastereomers: If your conjugated molecule also contains a chiral center, you may be seeing diastereomers that are difficult to separate on standard C18 columns.
-
Side-Reaction Products: In syntheses starting from 4-fluorothalidomide and an amine-linker, a common byproduct arises from nucleophilic acyl substitution, which displaces the glutarimide (B196013) ring instead of the intended aromatic substitution. This impurity can be difficult to separate via standard chromatography.[7]
-
-
Optimize HPLC Method:
-
Modify the Gradient: A shallower gradient around the elution time of your product can increase resolution between closely eluting peaks.[1]
-
Change the Mobile Phase: Switching from acetonitrile (B52724) to methanol (or vice versa) as the organic modifier can alter selectivity and may resolve the peaks.
-
Try an Alternative Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.[1]
-
-
Utilize an Orthogonal Purification Method: If HPLC optimization is unsuccessful, an alternative purification technique may be necessary.
-
Solution: If you initially purified by RP-HPLC, consider using normal-phase flash chromatography on silica (B1680970) gel, or vice versa. The different separation mechanisms can often resolve impurities that co-elute in one system.
-
-
Consider Chiral Separation: Since thalidomide (B1683933) contains a chiral center, your final product exists as a mixture of enantiomers or diastereomers.
-
Solution: Chiral HPLC is necessary to separate enantiomers. This is typically performed after initial purification using a polysaccharide-based stationary phase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial method for purifying a crude this compound conjugate?
A1: For initial, crude purification, flash column chromatography on silica gel is often the most practical and cost-effective method. It is effective at removing major impurities such as excess coupling reagents and unreacted starting materials. For higher purity requirements, a subsequent purification by preparative reversed-phase HPLC (RP-HPLC) is the standard method due to its high resolving power.[1]
Q2: My this compound conjugate appears to be racemizing. How can I prevent this?
A2: The chiral center on the glutarimide ring of thalidomide can be susceptible to racemization, particularly under basic conditions. While thalidomide itself can racemize in vivo, it's crucial to minimize this during synthesis and purification. Avoid exposing your conjugate to strong bases for extended periods. If base is required (e.g., DIPEA in a coupling reaction), use it judiciously and work up the reaction as soon as it is complete.
Q3: What are the recommended storage conditions for purified this compound conjugates?
A3: To ensure stability and prevent degradation, purified conjugates should be stored as a solid. It is recommended to store them at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months) .[5][6][8] If the compound is in solution, it is best to prepare it fresh for each experiment.[9]
Q4: How do I confirm the purity and identity of my final conjugate?
A4: A combination of analytical techniques is essential for comprehensive characterization:
-
Purity: Use analytical UPLC-MS or HPLC with UV detection. Purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. A purity of >95% is typically desired for biological evaluation.[1]
-
Identity:
Data Presentation
Table 1: Representative Preparative RP-HPLC Parameters for Conjugate Purification
| Parameter | Recommended Setting |
| Column | C18 Stationary Phase (e.g., 10 µm particle size, 19 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile |
| Gradient | Example: 20% to 80% Mobile Phase B over 40 minutes[1] |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min for a 19 mm ID column) |
| Detection | UV at a wavelength where the conjugate absorbs (e.g., 230 nm or 254 nm) |
| Sample Preparation | Dissolve crude product in a minimal amount of DMSO, then dilute with Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.[1] |
Table 2: Typical Analytical UPLC-MS Parameters for Purity Assessment
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 x 50 mm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 5-95% B over 5 minutes[1] |
| Flow Rate | 0.5 mL/min[1] |
| Detection | UV (e.g., 230 nm or 254 nm) and Mass Spectrometry (ESI+)[1] |
| Sample Preparation | Dilute a small aliquot in the initial mobile phase to ~0.1 mg/mL.[1] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude conjugate onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., DCM/Methanol), adding silica, and evaporating the solvent under reduced pressure until a fine, dry powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity solvent of your gradient (e.g., 100% Hexanes or DCM).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding the more polar solvent (e.g., a gradient of 0-10% Methanol in Dichloromethane or 0-50% Ethyl Acetate in Hexanes).[2][3]
-
Fraction Collection: Collect fractions based on visualization by TLC.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified conjugate.
Protocol 2: High-Resolution Purification by Preparative RP-HPLC
-
System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 column, with the starting mobile phase composition (e.g., 20% Mobile Phase B) for at least 3 column volumes or until a stable baseline is achieved.[1]
-
Sample Preparation: Dissolve the partially purified product from flash chromatography in a minimal volume of DMSO. Dilute this solution with Mobile Phase A to a concentration of 10-50 mg/mL and filter through a 0.45 µm syringe filter.[1]
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be from 20% to 80% Mobile Phase B over 40 minutes.[1]
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical UPLC-MS to confirm purity (>95%).[1]
-
Final Processing: Pool the pure fractions, remove the organic solvent (acetonitrile) under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a solid.[1]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting decision tree for resolving co-eluting impurities during HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Pomalidomide Demonstrates Higher Binding Affinity to Cereblon Than Thalidomide Derivatives
Pomalidomide (B1683931) exhibits a stronger binding affinity for the Cereblon (CRBN) protein compared to thalidomide (B1683933), the parent compound of Thalidomide-O-COOH. This enhanced affinity is a key factor in its increased potency as an immunomodulatory drug. While direct quantitative binding data for this compound is not extensively available in public literature, its affinity is expected to be comparable to that of thalidomide due to the retention of the core glutarimide (B196013) moiety responsible for CRBN binding.
A comparative analysis of published binding affinities reveals that pomalidomide binds to CRBN with a dissociation constant (Kd) of approximately 157 nM.[1][2] In contrast, thalidomide's binding affinity is reported with a Kd of around 250 nM.[1][2] This indicates that a lower concentration of pomalidomide is required to occupy 50% of the CRBN binding sites, highlighting its superior binding efficiency. This compound, a derivative functionalized for use in Proteolysis Targeting Chimeras (PROTACs), is designed to recruit CRBN.[3][4] Although specific affinity values are not publicly documented, the core thalidomide structure suggests its binding affinity would be in a similar range to the parent molecule.[1]
The interaction between these small molecules and CRBN, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), is fundamental to their therapeutic mechanism.[5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[5][6] The higher affinity of pomalidomide for CRBN contributes to its enhanced ability to induce the degradation of these neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[6]
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities of pomalidomide and thalidomide to the CRBN protein.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[1][2] |
| Thalidomide | ~250 nM | Not Specified | (S)-enantiomer is the more active binder.[1][2][7] |
| This compound | Not Publicly Available | - | Binding affinity is expected to be comparable to thalidomide.[1] |
Experimental Protocols
The determination of binding affinities for CRBN ligands employs various biophysical and biochemical techniques. Below are detailed methodologies for commonly used assays.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free technique for measuring biomolecular interactions.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.
-
Methodology:
-
Immobilization: Recombinant CRBN is immobilized on the sensor chip surface.
-
Binding: Solutions containing different concentrations of the compound (e.g., pomalidomide or thalidomide) are flowed over the chip, allowing the compound to bind to the immobilized CRBN.
-
Detection: The association of the compound is monitored in real-time by detecting the change in the SPR signal.
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.
-
Data Analysis: The association and dissociation rate constants are determined by fitting the sensorgram data to a kinetic model, from which the dissociation constant (Kd) is calculated.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein.
-
Methodology:
-
Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of the thalidomide derivative is loaded into the injection syringe.
-
Titration: The thalidomide derivative is injected in small aliquots into the CRBN solution.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]
-
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based, homogeneous technique used to measure molecular interactions in a competitive format.
-
Principle: This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to CRBN, its rotation slows, increasing polarization. An unlabeled test compound that competes with the tracer for CRBN binding will cause a decrease in the polarization signal.
-
Methodology:
-
Assay Setup: A reaction mixture is prepared containing purified recombinant CRBN and a fluorescently labeled thalidomide derivative (e.g., Cy5-labeled thalidomide).
-
Competition: The test compound (pomalidomide or this compound) is serially diluted and added to the mixture.
-
Incubation: The reaction is incubated to reach binding equilibrium.
-
Measurement: The fluorescence polarization is measured using a microplate reader.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent tracer. The IC50 value can then be converted to a binding affinity constant (Ki).[5][8]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CRBN modulators and a typical experimental workflow for assessing their binding.
Caption: Pomalidomide binds to CRBN, altering the substrate specificity of the CRL4-CRBN E3 ligase complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for CRBN Target Engagement
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended molecular target within a cell is a pivotal step in drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for assessing target engagement of Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. CRBN is a critical target for a class of therapeutics known as molecular glues and proteolysis-targeting chimeras (PROTACs). This document will compare CETSA with alternative methods, supported by experimental data and detailed protocols.
Overview of CRBN and Target Engagement Assays
Cereblon (CRBN) is a key component of the CUL4-DDB1 E3 ubiquitin ligase complex, which is involved in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.[1] Small molecules that bind to CRBN can modulate its substrate specificity, leading to the degradation of proteins not typically targeted by the native E3 ligase complex. Therefore, accurately measuring the engagement of small molecules with CRBN in a cellular context is crucial for the development of these novel therapeutics.
Several assays are available to measure CRBN target engagement, each with its own set of principles, advantages, and limitations. This guide focuses on comparing CETSA with other prominent methods: NanoBRET, Fluorescence Polarization (FP), and Immunoprecipitation-Western Blotting.
Quantitative Comparison of CRBN Target Engagement Assays
The following table summarizes the key features and performance of different assays used to measure CRBN target engagement. The presented quantitative values are illustrative and can vary based on specific experimental conditions, cell lines, and ligand properties.
| Assay | Principle | Throughput | Cellular Context | Representative IC50/Kd Values for Pomalidomide | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[2][3][4] | Low to Medium | Yes | EC50 values are determined by the shift in melting temperature. | Label-free, measures engagement with endogenous protein in a native cellular environment.[5] | Indirect measurement of binding, can be technically demanding, and not all binding events result in a significant thermal shift.[5][6] |
| NanoBRET | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged CRBN and a fluorescent tracer.[7][8] | High | Yes | IC50: ~0.4 µM[9] | Highly sensitive and quantitative, suitable for high-throughput screening in live cells.[5][7] | Requires genetic modification of the target protein and the use of a specific fluorescent tracer.[5] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled CRBN ligand upon competitive binding.[10][11] | High | No (in vitro) | IC50: ~0.4 µM[9] | Quantitative, suitable for high-throughput screening of compound libraries. | Performed in vitro, lacks cellular context, and can be prone to interference from fluorescent compounds. |
| Immunoprecipitation-Western Blot (IP-WB) | Co-immunoprecipitation of CRBN and a ligand, often in a competitive setup with a tagged probe. | Low | Yes (cell lysate) | Qualitative or semi-quantitative assessment of binding. | Provides direct evidence of interaction in a cellular lysate. | Labor-intensive, generally not quantitative, and may be affected by antibody specificity and availability. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for CRBN
This protocol describes a typical Western blot-based CETSA to determine CRBN target engagement.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MM.1S) to 80-90% confluency.
-
Treat cells with the desired concentrations of the test compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45-65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for CRBN and a suitable loading control (e.g., GAPDH).
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized CRBN band intensity against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Assay Protocol for CRBN
This protocol is adapted for a live-cell, plate-based NanoBRET assay.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing a NanoLuc®-CRBN fusion protein. Alternatively, use a stable cell line.
-
Seed the cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours).
-
Add the fluorescent CRBN tracer (e.g., NanoBRET™ Tracer) to all wells.
-
-
Signal Detection:
-
Add the NanoBRET® substrate (e.g., furimazine) to all wells.
-
Immediately read the plate on a luminometer capable of sequentially measuring donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor emission / donor emission).
-
Normalize the data to controls (vehicle-treated cells as 100% and a saturating concentration of a known binder as 0%).
-
Generate IC50 curves using non-linear regression to determine the potency of the test compounds.[8]
-
Fluorescence Polarization (FP) Assay Protocol for CRBN
This is an in vitro competitive binding assay.
-
Reagent Preparation:
-
Dilute recombinant CRBN protein and a fluorescently labeled CRBN ligand (tracer, e.g., FITC-thalidomide) in FP assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Plate Setup:
-
In a black, low-binding microplate, add the assay buffer, test compounds, and diluted CRBN protein.
-
Initiate the reaction by adding the fluorescent tracer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a suitable binding model.[12]
-
Mandatory Visualizations
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: CRBN's role in the E3 ubiquitin ligase pathway.
Caption: Logical comparison of key attributes for CRBN target engagement assays.
References
- 1. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 2. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for E3 Ligase Recruitment: Thalidomide-O-COOH vs. Lenalidomide
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase recruiter is a critical design parameter. This guide provides an in-depth, objective comparison of two prominent cereblon (CRBN) recruiters: Thalidomide-O-COOH and lenalidomide (B1683929). By examining their binding affinities, impact on ternary complex formation, and efficiency in neosubstrate degradation, this document aims to equip researchers with the necessary data to make informed decisions in the development of novel therapeutics.
Both this compound, a derivative of thalidomide (B1683933) commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and lenalidomide, a clinically approved immunomodulatory drug, function by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound and lenalidomide. It is important to note that direct comparative data for this compound is limited in the public domain; therefore, data for the parent compound, thalidomide, is included as a surrogate.
| Parameter | This compound (surrogate: Thalidomide) | Lenalidomide | Key Insights |
| CRBN Binding Affinity (Kd) | ~250 nM[1] | ~178 nM[1] | Lenalidomide exhibits a slightly higher binding affinity for CRBN compared to thalidomide, suggesting it may be a more potent recruiter at equivalent concentrations. |
| Neosubstrate Degradation (IKZF1/3) | Effective | Highly Effective[2][3][4] | Both molecules induce the degradation of Ikaros and Aiolos, key transcription factors in multiple myeloma. |
| Neosubstrate Degradation (CK1α) | Limited to no effect[5] | Effective[5] | Lenalidomide is notably more effective at inducing the degradation of casein kinase 1α, a key target in 5q-myelodysplastic syndrome. |
| PROTAC Efficacy (BRD4 Degradation) | Potent (nM range) | More Potent (pM range)[6] | In the context of a BRD4-targeting PROTAC, a lenalidomide-based recruiter demonstrated significantly higher potency. |
Delving into the Mechanism: Signaling and Experimental Workflows
The recruitment of the CRL4-CRBN E3 ligase by either this compound or lenalidomide initiates a cascade of events culminating in the degradation of specific neosubstrates. This process is central to their therapeutic effects.
Caption: Signaling pathway of CRBN-mediated protein degradation.
To quantitatively compare the efficacy of these two recruiters, a series of biophysical and cellular assays are essential. The following workflow outlines a comprehensive experimental approach.
Caption: A logical workflow for comparing E3 ligase recruiters.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of any robust comparison. Below are detailed protocols for the key experiments outlined in the workflow.
Cereblon (CRBN) Binding Affinity Assays
a) Surface Plasmon Resonance (SPR)
-
Principle: Measures the binding of an analyte (this compound or lenalidomide) to a ligand (immobilized CRBN) in real-time by detecting changes in the refractive index at the sensor chip surface.
-
Protocol:
-
Immobilize recombinant human CRBN/DDB1 complex on a CM5 sensor chip via amine coupling.
-
Prepare a dilution series of this compound and lenalidomide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compounds over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: Measures the heat change that occurs upon the binding of a ligand to a protein to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Protocol:
-
Place a solution of purified CRBN/DDB1 complex in the sample cell of the calorimeter.
-
Load a solution of this compound or lenalidomide into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.
-
c) NanoBRET™ Target Engagement Assay
-
Principle: A live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by a competing compound.
-
Protocol:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc®-CRBN fusion protein.
-
Add a cell-permeable fluorescent tracer that binds to CRBN.
-
Add serial dilutions of this compound or lenalidomide.
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
A decrease in the BRET signal indicates displacement of the tracer and allows for the determination of the IC50 value, reflecting the compound's affinity for CRBN in a cellular context.
-
Ternary Complex Formation Assays
a) Surface Plasmon Resonance (SPR)
-
Principle: Measures the formation of the ternary complex (CRBN-recruiter-neosubstrate) by monitoring the increase in mass on the sensor chip.
-
Protocol:
-
Immobilize the CRBN/DDB1 complex on the sensor chip.
-
Inject a mixture of a fixed, saturating concentration of the neosubstrate (e.g., IKZF1 or CK1α) and varying concentrations of the recruiter (this compound or lenalidomide).
-
The increase in response units (RU) compared to the injection of the neosubstrate alone indicates the formation of the ternary complex.
-
Kinetic analysis can be performed to determine the stability and cooperativity of the ternary complex.
-
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: Measures the proximity of two molecules (e.g., tagged CRBN and tagged neosubstrate) brought together by a PROTAC or molecular glue.
-
Protocol:
-
Use tagged recombinant proteins (e.g., His-tagged CRBN and GST-tagged neosubstrate).
-
Add a terbium-labeled anti-His antibody (donor) and a fluorescently labeled anti-GST antibody (acceptor).
-
In the presence of the recruiter, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the amount of ternary complex formed.
-
c) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: A bead-based immunoassay that measures the formation of a ternary complex through the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.
-
Protocol:
-
Use biotinylated CRBN and a tagged neosubstrate.
-
Add streptavidin-coated donor beads and anti-tag acceptor beads.
-
In the presence of the recruiter, the formation of the ternary complex brings the beads together, leading to a luminescent signal.
-
Neosubstrate Degradation Assays
a) Quantitative Western Blotting
-
Principle: Measures the decrease in the protein level of the neosubstrate in cells treated with the recruiter.
-
Protocol:
-
Treat cells (e.g., MM.1S for IKZF1/3, or a del(5q) MDS cell line for CK1α) with a dose-range of this compound or lenalidomide for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the neosubstrate (IKZF1 or CK1α) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Detect the fluorescent signal and quantify the band intensities.
-
Normalize the neosubstrate band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
-
b) Quantitative Mass Spectrometry (Proteomics)
-
Principle: Provides an unbiased and global view of protein abundance changes in response to treatment with the recruiter.
-
Protocol:
-
Treat cells with this compound or lenalidomide.
-
Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins, including the neosubstrates of interest, to provide a comprehensive degradation profile.
-
Conclusion and Future Directions
The available data suggests that lenalidomide holds an advantage over thalidomide (and by extension, likely this compound) in terms of both binding affinity to CRBN and, in some contexts, the potency of neosubstrate degradation, particularly for CK1α. The superior performance of lenalidomide-based PROTACs in preclinical studies further supports its potential as a more efficacious E3 ligase recruiter.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide-O-COOH and its Hydroxylated Metabolites for Drug Development Professionals
A deep dive into the comparative pharmacokinetics, pharmacodynamics, and biological activities of Thalidomide-O-COOH and key hydroxylated metabolites of thalidomide (B1683933), providing researchers and drug development professionals with essential data for advancing therapeutic design.
This guide offers a comprehensive comparison of this compound, a synthetic derivative pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), and the principal hydroxylated metabolites of thalidomide, 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. By presenting available quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of these compounds for researchers in the field of drug discovery and development.
Quantitative Data Summary
Table 1: Comparative Binding Affinity to Cereblon (CRBN)
| Compound | Binding Affinity (IC50/EC50) | Assay Method | Cell Line/System | Reference |
| This compound | > 50 µM (EC50 for cytotoxicity) | Cell viability assay | HEK293 | [1] |
| 5-Hydroxythalidomide | Potent CRBN-dependent degradation inducer | AlphaScreen | In vitro | [2] |
| 5'-Hydroxythalidomide | Does not bind to CRBN | N/A | N/A | [2] |
Note: A direct CRBN binding affinity value (e.g., IC50 or Kd) for this compound is not currently available in the public domain. The provided EC50 value relates to cytotoxicity, which may not directly correlate with CRBN binding.
Table 2: Comparative Pharmacokinetics
| Compound | Species | Administration Route | Tmax | Cmax | AUC | t1/2 | Reference |
| This compound | Data not available | N/A | N/A | N/A | N/A | N/A | |
| 5-Hydroxythalidomide | Rabbit | Oral (as Thalidomide) | ~4-7 h | ~2 ng/mL | N/A | N/A | [3] |
| 5'-Hydroxythalidomide | Rabbit | Oral (as Thalidomide) | ~4-7 h | ~3 ng/mL | N/A | N/A | [3] |
| Thalidomide (Parent) | Human | Oral (200 mg) | 3-4 h | 1-2 mg/L | 18 mg·h/L | 6 h | [4][5] |
Note: Pharmacokinetic data for this compound is not publicly available. The data for the hydroxylated metabolites are from studies in rabbits following oral administration of the parent drug, thalidomide.
Table 3: Comparative Biological Activity
| Compound | Biological Activity | Assay | Key Findings | Reference |
| This compound | CRBN Ligand for PROTACs | N/A | Used to recruit CRBN to target proteins for degradation. | [1] |
| 5-Hydroxythalidomide | Teratogenicity, Neosubstrate Degradation | Cell-based assays | Induces degradation of PLZF and SALL4 via CRBN. | [2] |
| 5'-Hydroxythalidomide | Anti-angiogenic | Rat Aortic Ring Assay | Shows moderate anti-angiogenic activity at high concentrations. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Cereblon (CRBN) Binding Assay (AlphaScreen)
This protocol describes a homogenous, high-throughput method for measuring the binding of compounds to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Biotinylated thalidomide tracer
-
Streptavidin-coated donor beads
-
Nickel chelate acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20)
-
384-well white microplates
-
Test compounds (this compound, hydroxylated metabolites)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the CRBN-DDB1 complex and the biotinylated thalidomide tracer to the wells of the microplate.
-
Add the test compounds to the respective wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding competition.
-
Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead proximity and signal generation.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the binding of the test compound to CRBN.
-
Calculate IC50 values from the resulting competition curves.[7]
Rat Aortic Ring Assay for Angiogenesis
This ex vivo assay assesses the pro- or anti-angiogenic potential of compounds by measuring the outgrowth of microvessels from rat aortic rings embedded in a collagen matrix.[8][9][10][11][12]
Materials:
-
Thoracic aortas from rats
-
Collagen solution (e.g., rat tail collagen type I)
-
Endothelial cell growth medium
-
48-well culture plates
-
Test compounds
-
Inverted microscope with imaging capabilities
Procedure:
-
Isolate thoracic aortas from euthanized rats and clean them of periaortic fibro-adipose tissue.
-
Slice the aortas into 1-2 mm thick rings.
-
Embed the aortic rings in a layer of collagen in a 48-well plate and allow the collagen to polymerize.
-
Add a second layer of collagen on top of the rings.
-
Add endothelial cell growth medium containing the test compounds or vehicle control to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
After a set period (e.g., 7-14 days), quantify the extent of angiogenesis by measuring parameters such as the number, length, and area of the microvessel outgrowths.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
This method is used for the quantitative determination of thalidomide and its metabolites in biological matrices such as plasma.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer)
-
Internal standard
-
Plasma samples from subjects administered with the test compounds
-
Protein precipitation agents (e.g., acetonitrile, methanol)
Procedure:
-
Sample Preparation: Thaw plasma samples and precipitate proteins by adding a protein precipitation agent. Centrifuge to pellet the precipitated proteins.
-
Extraction: The supernatant containing the analytes can be directly injected or further purified using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Inject the prepared sample onto the HPLC column. The analytes are separated based on their hydrophobicity by the reversed-phase column using an isocratic or gradient elution with the mobile phase.
-
Detection: As the analytes elute from the column, they are detected by a UV detector at a specific wavelength or by a mass spectrometer for more sensitive and specific quantification.
-
Quantification: A calibration curve is constructed using known concentrations of the analytes to quantify their concentrations in the plasma samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of this compound and its hydroxylated metabolites.
Caption: CRBN-Mediated Neosubstrate Degradation Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Comparative Analysis
This section provides a detailed comparison of this compound and the hydroxylated metabolites of thalidomide based on the available data.
Mechanism of Action and Cereblon (CRBN) Binding
The primary mechanism of action for both thalidomide and its active metabolites involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."
This compound is a synthetic derivative designed specifically as a CRBN ligand for use in PROTACs.[1] Its core function is to recruit the CRL4^CRBN^ complex to a target protein of interest, thereby inducing its degradation. While a direct measure of its binding affinity to CRBN is not widely reported, its utility in PROTAC development implies effective engagement with CRBN. The available data shows an EC50 for cytotoxicity in HEK293 cells of greater than 50 µM, which suggests low general toxicity at concentrations typically used for in vitro studies.[1]
5-Hydroxythalidomide , formed through cytochrome P450-mediated hydroxylation of the phthalimide (B116566) ring of thalidomide, is a biologically active metabolite.[2] It has been shown to be a potent inducer of the degradation of the neosubstrates SALL4 and promyelocytic leukemia zinc finger (PLZF), both of which are implicated in the teratogenic effects of thalidomide.[2] This indicates that 5-hydroxythalidomide effectively binds to CRBN and modulates its function.
In contrast, 5'-hydroxythalidomide , which is hydroxylated on the glutarimide (B196013) ring, does not bind to CRBN.[2] This is consistent with structural studies showing that the glutarimide moiety is crucial for interaction with the CRBN binding pocket.
Pharmacokinetics
Pharmacokinetic properties are critical for determining the in vivo efficacy and safety of a compound.
The pharmacokinetic profile of this compound has not been reported in the public domain. As a tool compound for in vitro and potentially in vivo preclinical studies, its pharmacokinetic properties would be essential for interpreting experimental results and assessing its potential as a therapeutic agent.
For the hydroxylated metabolites , pharmacokinetic data is available from studies in rabbits following the oral administration of thalidomide. Both 5-hydroxythalidomide and 5'-hydroxythalidomide are detected in plasma, with peak concentrations observed around 4 to 7 hours post-administration.[3] The Cmax for 5'-hydroxythalidomide was slightly higher than that of 5-hydroxythalidomide in this model.[3] It is important to consider species differences in metabolism and pharmacokinetics when extrapolating these findings to humans.
The parent drug, thalidomide , exhibits slow absorption in humans, with a Tmax of 3-4 hours and a half-life of approximately 6 hours.[4][5]
Biological Activities
The biological activities of these compounds are a direct consequence of their interaction with CRBN and the subsequent downstream effects.
This compound's primary reported biological activity is its function as a CRBN ligand in the context of PROTACs.[1] By linking it to a ligand for a target protein, researchers can create a heterobifunctional molecule that brings the target protein into proximity with the CRL4^CRBN^ E3 ligase, leading to its degradation.
5-Hydroxythalidomide is a key mediator of thalidomide's teratogenic effects through its CRBN-dependent degradation of SALL4 and PLZF.[2] These transcription factors are crucial for limb development, and their degradation leads to the characteristic birth defects associated with thalidomide.
5'-Hydroxythalidomide , despite not binding to CRBN, has been shown to possess moderate anti-angiogenic activity at high concentrations in a rat aortic ring assay.[6] This suggests that it may have biological effects that are independent of the CRBN-mediated degradation pathway, although the exact mechanism remains to be fully elucidated.
Conclusion for Researchers and Drug Development Professionals
The comparative analysis of this compound and the hydroxylated metabolites of thalidomide reveals distinct profiles that are of significant interest to the drug development community.
-
This compound serves as a valuable chemical tool for the development of PROTACs, a rapidly expanding therapeutic modality. Its utility lies in its ability to hijack the CRBN E3 ligase machinery. However, the lack of publicly available data on its direct CRBN binding affinity and pharmacokinetic properties highlights a critical knowledge gap that needs to be addressed for its effective application in preclinical and clinical settings.
-
5-Hydroxythalidomide represents a key active metabolite of thalidomide, directly contributing to its teratogenic effects through CRBN-mediated degradation of developmental transcription factors. Understanding the specific interactions of this metabolite with CRBN and its neosubstrates is crucial for designing safer thalidomide analogs that retain therapeutic efficacy while minimizing toxicity.
-
5'-Hydroxythalidomide presents an interesting case of a metabolite with biological activity (anti-angiogenic) that appears to be independent of CRBN binding. Further investigation into its mechanism of action could uncover novel pathways for therapeutic intervention.
For researchers and scientists in drug development, this comparative guide underscores the importance of a thorough characterization of drug metabolites and synthetic derivatives. The provided experimental protocols offer a starting point for generating the missing comparative data, which will be essential for making informed decisions in the design and optimization of next-generation therapeutics that leverage the unique biology of the Cereblon E3 ligase complex. Future studies should focus on obtaining direct, head-to-head comparative data for these compounds to build a more complete understanding of their structure-activity relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]
- 4. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 9. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
- 10. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Reactivity of Thalidomide-O-COOH with Mouse and Human CRBN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Thalidomide-O-COOH, a key Cereblon (CRBN) ligand used in the development of Proteolysis Targeting Chimeras (PROTACs), with its target protein CRBN in human and mouse systems. Understanding the cross-species differences is critical for the preclinical evaluation and translation of novel therapeutics based on this chemical scaffold.
While direct quantitative binding and functional data for this compound across species are not extensively published, this guide synthesizes the well-established principles of thalidomide (B1683933) and its derivatives' interactions with human and mouse CRBN to provide a robust comparative framework. The fundamental differences in downstream functional outcomes are rooted in subtle but critical variations in the CRBN protein sequence between the two species.
Executive Summary
This compound, like its parent compound thalidomide, is expected to bind to both human and mouse CRBN. However, a crucial difference in the amino acid sequence of the thalidomide-binding domain results in a significant divergence in the functional consequences of this binding event. While the human CRBN-Thalidomide-O-COOH complex effectively recruits "neosubstrate" proteins for degradation, the wild-type mouse counterpart fails to do so for key substrates. This has profound implications for the use of standard mouse models in preclinical studies of therapeutics that rely on CRBN-mediated protein degradation.
Data Presentation: Quantitative Comparison
Direct, publicly available binding affinity data for this compound with both human and mouse CRBN is limited. The following tables provide a summary of the binding affinities for thalidomide and its key derivatives, which serve as a reference for the expected behavior of this compound. It is important to note that while binding is observed in both species, the functional outcome of this binding is not equivalent.
Table 1: Binding Affinity of Thalidomide and its Derivatives to Human CRBN
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [1] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [2] |
| Lenalidomide | ~178 nM | Not Specified | [1] |
| Pomalidomide | ~157 nM | Not Specified | [1] |
Table 2: Comparative Functional Activity of Thalidomide Derivatives
| Activity | Human Cells | Wild-Type Mouse Cells | "Humanized" CRBN (I391V) Mouse Cells | Reference |
| IKZF1/3 Degradation | Yes | No | Yes | [3][4] |
| IL-2 Production (T-cells) | Increased | No change | Increased | [3] |
| Anti-proliferative Effect (Myeloma cells) | Yes | No | Yes | [2] |
Key Structural Difference
The differential reactivity is primarily attributed to a single amino acid variation in the thalidomide-binding domain of CRBN. In human CRBN, this residue is a Valine at position 388 (V388), whereas in mouse CRBN it is an Isoleucine at position 391 (I391).[4] This substitution in the mouse protein creates steric hindrance that prevents the stable formation of the ternary complex required to recruit neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ligase complex for ubiquitination and subsequent degradation.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway, the experimental workflow for assessing cross-species reactivity, and the logical relationship of the structural difference.
Caption: CRBN-mediated protein degradation pathway.
Caption: Experimental workflow for assessing cross-species reactivity.
Caption: Impact of the key amino acid difference on function.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-species reactivity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantitatively measure the binding affinity and kinetics of this compound to purified human and mouse CRBN proteins.
Methodology:
-
Protein Immobilization: Covalently immobilize recombinant human or mouse CRBN protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal in real-time to measure association.
-
Dissociation Measurement: Flow the running buffer without this compound over the chip to measure dissociation.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
Western Blot for Neosubstrate Degradation
Objective: To assess the ability of this compound to induce the degradation of a neosubstrate (e.g., IKZF1) in human and mouse cells.
Methodology:
-
Cell Culture and Treatment: Culture human (e.g., MM.1S) and mouse (e.g., 5TGM1) myeloma cell lines. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the neosubstrate levels to the loading control to determine the extent of degradation.
Conclusion
The cross-species reactivity of this compound with CRBN is characterized by conserved binding but divergent functional outcomes. While it is expected to bind to both human and mouse CRBN, the key V388I amino acid difference prevents the wild-type mouse protein from mediating the degradation of important neosubstrates. This guide underscores the necessity of using appropriate "humanized" mouse models or in vitro assays with human CRBN for the preclinical development of PROTACs and other therapeutics that utilize this compound as a CRBN ligand. The provided experimental protocols offer a framework for directly assessing these species-specific effects in your research.
References
- 1. researchgate.net [researchgate.net]
- 2. Humanized cereblon mice revealed two distinct therapeutic pathways of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CrbnI391V is sufficient to confer in vivo sensitivity to thalidomide and its derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thalidomide-O-C4-COOH and Thalidomide-O-C6-COOH in PROTAC Development
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a detailed side-by-side comparison of two commonly utilized linker precursors, Thalidomide-O-C4-COOH and Thalidomide-O-C6-COOH, which feature a thalidomide-based Cereblon (CRBN) E3 ligase ligand appended with a four-carbon and a six-carbon alkyl chain, respectively.
Structural and Physicochemical Properties
Thalidomide-O-C4-COOH and Thalidomide-O-C6-COOH serve as foundational building blocks for the synthesis of PROTACs. The primary distinction between these two molecules lies in the length of the alkyl linker, which can significantly influence the physicochemical properties and biological activity of the final PROTAC conjugate.
| Property | Thalidomide-O-C4-COOH | Thalidomide-O-C6-COOH | Key Considerations |
| Molecular Weight | Lower | Higher | Can impact cell permeability and overall drug-like properties. |
| Linker Length | Shorter (4-carbon chain) | Longer (6-carbon chain) | A critical determinant of ternary complex formation and stability.[1] |
| Flexibility | More constrained | More flexible | Increased flexibility can aid in achieving a productive ternary complex geometry. |
| Lipophilicity | Lower | Higher | Affects solubility and membrane permeability.[] |
Impact on PROTAC Performance: A Data-Driven Perspective
The following table summarizes expected performance differences based on established principles of PROTAC design, primarily focusing on the well-studied target, Bromodomain-containing protein 4 (BRD4).
| Performance Metric | Expected Outcome with C4 Linker | Expected Outcome with C6 Linker | Rationale |
| Degradation Potency (DC50) | Potentially higher or lower depending on the target. | Potentially higher or lower depending on the target. | The optimal linker length for achieving the lowest DC50 is target-specific and requires empirical determination. A suboptimal linker can hinder the formation of a stable ternary complex.[1] |
| Maximum Degradation (Dmax) | May be limited if the linker is too short for efficient ubiquitination. | Often allows for a higher Dmax by providing the necessary flexibility and distance for productive ternary complex formation. | A longer linker can better accommodate the spatial requirements for the E3 ligase to ubiquitinate the target protein. |
| Ternary Complex Stability | May form a more rigid but potentially strained complex. | The increased flexibility can facilitate more favorable protein-protein interactions within the ternary complex. | The stability of the ternary complex is a key driver of degradation efficiency. |
| Cellular Permeability | Generally favored due to lower molecular weight and lipophilicity.[][4] | May be reduced due to higher molecular weight and increased lipophilicity, which can be outside the optimal range for passive diffusion.[][5] | PROTACs need to cross the cell membrane to reach their intracellular targets. |
| "Hook Effect" | Can be more pronounced if the linker length is suboptimal, leading to the formation of non-productive binary complexes at higher concentrations. | The "hook effect" may be less severe if the linker length is closer to the optimum for ternary complex formation.[6] | This phenomenon can limit the therapeutic window of a PROTAC. |
Experimental Protocols
To empirically determine the optimal linker length and compare the performance of PROTACs synthesized from Thalidomide-O-C4-COOH and Thalidomide-O-C6-COOH, the following experimental workflows are essential.
PROTAC Synthesis
The synthesis of the final PROTAC involves the conjugation of the carboxylic acid group of the thalidomide (B1683933) linker to a suitable functional group (e.g., an amine) on the target-binding ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Western Blot for Protein Degradation
This is the standard method for quantifying the degradation of the target protein.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the ability of the PROTAC to bring the target protein and E3 ligase together.
Caption: A simplified workflow for a TR-FRET-based ternary complex formation assay.
Signaling Pathway and Mechanism of Action
Both Thalidomide-O-C4-COOH and Thalidomide-O-C6-COOH, once incorporated into a PROTAC, function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The choice between Thalidomide-O-C4-COOH and Thalidomide-O-C6-COOH as a linker precursor in PROTAC design is a critical decision that requires careful consideration of the specific target protein and the desired properties of the final degrader molecule. While a shorter C4 linker may offer advantages in terms of cellular permeability, a longer C6 linker might be necessary to achieve a stable and productive ternary complex, leading to more efficient protein degradation. Ultimately, the optimal linker length must be determined empirically through the synthesis and evaluation of a series of PROTACs with varying linker lengths. The experimental protocols and foundational principles outlined in this guide provide a framework for researchers to make informed decisions in the rational design of novel and effective protein degraders.
References
Specificity Showdown: A Proteomic Analysis of Thalidomide-O-COOH Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the destruction of previously "undruggable" proteins. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Thalidomide (B1683933) and its derivatives, which recruit the Cereblon (CRBN) E3 ligase, are among the most widely used. This guide provides a comprehensive comparison of PROTACs built with Thalidomide-O-COOH, focusing on their specificity as determined by proteomic analysis and comparing them to key alternatives.
Mechanism of Action: Hijacking the Cellular Machinery
This compound functions as the CRBN-recruiting moiety of a PROTAC. The molecule facilitates the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC itself, and the CRBN E3 ligase.[1][2][3][4] This induced proximity allows the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the proteasome.[2][5] The PROTAC is then released and can act catalytically to degrade further POI molecules.[6]
On-Target Potency vs. Off-Target Specificity
The primary goal of a PROTAC is the potent and selective degradation of its intended target. However, the thalidomide moiety itself has inherent biological activity. Thalidomide and its analogs (lenalidomide, pomalidomide) are known to induce the degradation of a specific set of "neo-substrates," primarily C2H2 zinc finger transcription factors like IKZF1, IKZF3, and ZFP91.[7] This activity persists when incorporated into a PROTAC, representing a predictable, on-target effect of the E3 ligase ligand itself, but an off-target effect concerning the intended POI.[7][8]
Mass spectrometry-based proteomics is the definitive method for assessing PROTAC specificity, providing an unbiased, global view of protein abundance changes post-treatment.[2][8]
Table 1: Representative Proteomics Data for a Selective Thalidomide-Based PROTAC
This illustrative data demonstrates a desirable outcome where the target protein is significantly degraded with minimal impact on other proteins, except for the known CRBN neo-substrates.
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Protein A | -5.2 | < 0.001 | Significant On-Target Degradation |
| Off-Target Kinase B | -1.1 | > 0.05 | No Significant Change |
| Off-Target Protein C | -1.3 | > 0.05 | No Significant Change |
| Neo-substrate (IKZF1) | -3.1 | < 0.01 | Known Off-Target Degradation |
| Neo-substrate (ZFP91) | -2.5 | < 0.01 | Known Off-Target Degradation |
| Housekeeping Protein (GAPDH) | -1.02 | > 0.05 | No Significant Change |
Comparison with Alternative E3 Ligase Ligands
The choice of E3 ligase ligand is a critical determinant of a PROTAC's properties, including efficacy, selectivity, and pharmacokinetics.[5] The most common alternatives to CRBN-based ligands recruit the von Hippel-Lindau (VHL) E3 ligase.
Table 2: Comparison of CRBN (Thalidomide-based) vs. VHL-based PROTACs
| Feature | CRBN (this compound) | VHL (e.g., VH032-based) |
| Ligand Properties | Smaller, often better drug-like properties.[] | Peptidomimetic, can be larger with poorer cell permeability. |
| Potency (DC50/Dmax) | Can achieve sub-nanomolar DC50 values.[8] | Also highly potent, with demonstrated sub-nanomolar degradation.[10][11] |
| Known Off-Targets | Degradation of neo-substrates (e.g., IKZF1/3, ZFP91, SALL4).[12] | Generally considered to have a cleaner off-target profile, though context-dependent. |
| Solubility | Generally good. | Can be challenging due to the ligand's nature, but newer ligands have improved solubility.[10] |
| Ternary Complex | Formation is key to specificity and potency.[1] | Ternary complex crystal structures have been solved, aiding rational design.[6] |
While direct head-to-head comparisons are highly dependent on the target protein and linker, VHL-based PROTACs may offer an advantage when the off-target degradation of CRBN neo-substrates is a concern.[10] Conversely, the smaller, more drug-like nature of thalidomide analogs is often advantageous.[]
Experimental Protocols for Specificity Analysis
Robust and reproducible experimental design is essential for validating PROTAC performance.
Proteomics Workflow for Off-Target Profiling
Quantitative proteomics provides a comprehensive snapshot of a PROTAC's impact on the entire proteome. Tandem Mass Tag (TMT) labeling is a common technique that allows for the simultaneous quantification of proteins from multiple samples.[3]
Detailed Protocol: TMT-Based Quantitative Proteomics
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, HeLa) to 70-80% confluency. Treat cells with the this compound based PROTAC at various concentrations and time points. Always include a vehicle-treated control (e.g., DMSO).[3]
-
Lysis and Protein Quantification: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[2]
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using an enzyme like trypsin overnight at 37°C.
-
TMT Labeling: Label the resulting peptide mixtures from each condition with a specific isobaric TMT tag according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Quench the labeling reaction and combine the labeled samples into a single multiplexed sample. For deep proteome coverage, fractionate the pooled sample using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the labeled and fractionated peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).[8] Identify peptides and proteins by searching against a relevant protein database. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify proteins with significant abundance changes upon PROTAC treatment.[8]
Detailed Protocol: Western Blotting for On-Target Validation
This method is used to confirm the degradation of a specific target protein.[2][8]
-
Cell Treatment and Lysis: Treat cells with the PROTAC as described above. Lyse the cells and quantify the total protein.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST).[2] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation relative to the vehicle-treated control.[2]
Conclusion
This compound is a versatile and effective building block for creating potent CRBN-recruiting PROTACs. While these molecules can achieve highly specific degradation of a desired target, their inherent ability to degrade neo-substrates like IKZF1/3 is a critical consideration in their design and therapeutic application. Unbiased, mass spectrometry-based proteomics is an indispensable tool, providing a complete picture of a PROTAC's specificity and enabling the rational design of safer, more effective protein degraders. By combining proteomic profiling with targeted validation methods, researchers can confidently advance PROTAC candidates with the optimal therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [mdpi.com]
- 11. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
In Vivo Efficacy of Thalidomide-O-COOH-Based PROTACs Compared to Other CRBN Ligands: A Comparative Guide
For researchers and drug development professionals, the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical step in the development of potent and effective targeted protein degraders. This guide provides an objective comparison of the in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-COOH as a CRBN ligand versus other established CRBN ligands, namely lenalidomide (B1683929) and pomalidomide (B1683931). The information presented herein is collated from preclinical studies to facilitate an evidence-based approach to ligand selection.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of a thalidomide-based PROTAC and other CRBN ligands in mouse xenograft models of hematological malignancies.
| CRBN Ligand | Compound | Cancer Model | Mouse Strain | Dosing Regimen | Key In Vivo Efficacy Outcome |
| Thalidomide (B1683933) Derivative (in a PROTAC) | dBET1 | Human AML (MV4;11) Xenograft | NOD/SCID/IL2Rγnull (NSG) | 50 mg/kg, daily i.p. injection for 14 days | Significant tumor regression.[4] |
| Lenalidomide | Lenalidomide | Human Myeloma (JJN3) Xenograft | NOD/SCID | 5 mg/kg, i.p. 5 days/week for 3 weeks | Significant reduction in tumor volume.[5] |
| Lenalidomide | Lenalidomide | Mouse Myeloma (5TGM1) | C57BL/KaLwRij | Not specified | Inhibited tumor growth and prolonged survival.[6] |
| Pomalidomide | Pomalidomide with Dexamethasone (B1670325) | Relapsed/Refractory Multiple Myeloma (Human) | Phase III Clinical Trial | 4 mg/day (21 of 28 days) | Median progression-free survival of 4.0 months vs 1.9 months for dexamethasone alone.[7] |
Signaling Pathway and Mechanism of Action
CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[8][9] CRBN-binding ligands, such as thalidomide and its derivatives, modulate the substrate specificity of this complex.[2] In the context of a PROTAC, the thalidomide-based moiety recruits the CRL4CRBN complex to a specific protein of interest, brought into proximity by the other end of the PROTAC molecule. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
Experimental Protocols
The following is a generalized protocol for an in vivo xenograft mouse model to assess the efficacy of a CRBN-based therapeutic agent.
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture : Culture the desired human tumor cell line (e.g., MV4-11 for AML, JJN3 for multiple myeloma) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Cell Implantation : Resuspend the cells in a sterile solution, typically a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.[10]
-
Animal Model : Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.[4][5]
-
Tumor Implantation : Inject the cell suspension subcutaneously into the flank of each mouse.[10]
-
Tumor Growth Monitoring : Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Begin caliper measurements of the tumors 3-4 days post-implantation. Measure tumor dimensions (length and width) every 2-3 days and calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[11]
II. Treatment Administration and Efficacy Evaluation
-
Randomization : Once tumors reach the desired size, randomize the mice into treatment and control groups.[11]
-
Formulation Preparation : Prepare the therapeutic agent in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose in water for oral gavage, or DMSO for intraperitoneal injection).[5][11]
-
Administration : Administer the therapeutic agent or vehicle control to the mice via the specified route (e.g., oral gavage or intraperitoneal injection) at the predetermined dosage and schedule.[4][5]
-
Monitoring : Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period. Body weight is a key indicator of treatment-related toxicity.[11]
-
Endpoint Criteria : Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include a maximum tumor volume, significant body weight loss, or signs of morbidity.[11]
-
Data Analysis : At the end of the study, calculate the mean tumor volume for each treatment group. Determine the percent tumor growth inhibition (%TGI) and assess statistical significance.[11]
Conclusion
The available preclinical data suggests that both thalidomide-based PROTACs and other immunomodulatory drugs like lenalidomide and pomalidomide demonstrate significant in vivo anti-tumor efficacy in models of hematological malignancies. While a direct comparison is challenging due to variations in experimental design, the catalytic nature of PROTACs, which allows for the degradation of multiple target protein molecules, may offer a more profound and durable response compared to the inhibitory or modulatory effects of standalone CRBN ligands.[4] The choice of a specific CRBN ligand for PROTAC development will depend on a multitude of factors including the desired degradation profile, the nature of the target protein, and the overall physicochemical properties of the final PROTAC molecule. Further head-to-head in vivo studies are warranted to definitively establish the superiority of one CRBN ligand over another in specific therapeutic contexts.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]
- 8. Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide: Quantitative Mass Spectrometry for Validating Targets of Thalidomide-O-COOH PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quantitative mass spectrometry and alternative methods for validating the targets of Thalidomide-O-COOH Proteolysis Targeting Chimeras (PROTACs). This document outlines the experimental methodologies, presents quantitative data for comparison, and visualizes the underlying biological and experimental workflows.
This compound PROTACs are a class of targeted protein degraders that utilize a derivative of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide will delve into the methods used to confirm the selective degradation of a protein of interest (POI) and to assess the broader impact on the cellular proteome.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound PROTACs are heterobifunctional molecules. One end binds to the target protein (POI), and the other, the this compound moiety, binds to the CRBN E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[1][2]
References
Safety Operating Guide
Proper Disposal of Thalidomide-O-COOH: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle Thalidomide-O-COOH with extreme caution, treating it with the same level of concern as its parent compound, thalidomide, a known human teratogen.[1][2] Due to the potential for severe reproductive toxicity, a comprehensive safety plan encompassing stringent handling protocols and meticulous disposal procedures is mandatory to protect personnel and the environment.[1] All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is required before initiating any disposal protocol.[1]
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound. The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent accidental exposure.[4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer if contamination occurs.[4] |
| Lab Coat | Disposable, back-closing gown with knit cuffs. | Provides full body coverage and prevents contamination of personal clothing.[4] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes.[4] |
| Respiratory Protection | An N95 respirator at a minimum; a Powered Air-Purifying Respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[4] | Prevents inhalation of airborne particles.[4] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants outside the work area.[5] |
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate: Non-essential personnel should immediately leave the area.[6]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[6]
-
Contain: Use an absorbent material to contain the spill. For powder spills, carefully cover with a dampened sterile wipe to avoid raising dust.[6][7]
-
Clean: Carefully collect the absorbed material and any contaminated debris. Place all materials into a sealed, clearly labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area twice with an appropriate solvent or a validated decontamination solution.[8] All cleaning materials must be disposed of as hazardous waste.[7]
-
Report: Report the spill to your supervisor and the institutional EHS department as soon as it is safe.[7]
Disposal Procedures
The primary and mandated method for the disposal of this compound and all contaminated materials is through your institution's hazardous waste program. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain. [1][7]
Waste Characterization and Segregation
All waste generated from the use of this compound must be considered hazardous and potentially cytotoxic waste.[6][7]
-
Solid Waste: Includes unused or expired compound, contaminated gloves, gowns, bench paper, pipette tips, and any other disposable equipment.[5]
-
Liquid Waste: Includes any solutions containing this compound and rinsate from equipment decontamination.[1][5]
-
Sharps: Any contaminated needles, scalpels, or other sharp objects must be placed in a designated sharps container for hazardous chemical waste.[5]
All waste streams must be segregated at the point of generation. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.[6]
Container Management and Labeling
-
Containers: Use compatible, leak-proof containers that can be securely sealed.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution (e.g., hazard symbols for toxicity and reproductive hazard).[6][9]
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, until collection.[1][6]
Final Disposal Logistics
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] Maintain accurate and detailed records of the amount of waste generated and the date of disposal to ensure regulatory compliance.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Thalidomide-O-COOH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-O-COOH. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment. Given the potent nature of thalidomide (B1683933) and its derivatives, adherence to these guidelines is paramount.
Personal Protective Equipment (PPE)
Due to the hazardous nature of thalidomide analogs, a comprehensive PPE strategy is required to minimize exposure. This includes protection for the hands, eyes, body, and respiratory system.[1]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (nitrile or neoprene) are required.[2] Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety goggles with side-shields are mandatory to protect against splashes.[1] A full-face shield should be used when there is a significant risk of splashing.[3] |
| Body Protection | A lab coat is the minimum requirement.[2] For procedures with a higher risk of contamination, impervious clothing or a disposable gown should be worn.[1] |
| Respiratory Protection | A suitable respirator (e.g., N95 or N100) should be used when handling the powder form of the compound to avoid inhalation, or when adequate exhaust ventilation is not available.[3][4] |
Operational Handling and Disposal Plan
Safe handling and disposal of this compound are critical to prevent contamination and exposure. All procedures involving this compound should be conducted within a certified chemical fume hood.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary materials, including PPE, designated waste containers, and spill cleanup supplies.
-
Weighing and Reconstitution: When handling the solid compound, take care to avoid generating dust.[2] If preparing solutions, add the solvent slowly to the solid to minimize aerosolization.
-
Experimental Use: Conduct all experimental procedures within the fume hood. Keep all containers with this compound sealed when not in use.
-
Decontamination: After handling, decontaminate all surfaces and non-disposable equipment with a suitable cleaning agent. Consult your institution's Environmental Health and Safety (EHS) department for recommended decontamination procedures.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste: This includes contaminated gloves, disposable labware, and any residual powder.[2] Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's licensed contractor, in strict accordance with all official regulations.[1]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
